molecular formula C6H8N2O2S B1270801 Ethyl 2-mercapto-1h-imidazole-4-carboxylate CAS No. 64038-64-8

Ethyl 2-mercapto-1h-imidazole-4-carboxylate

货号: B1270801
CAS 编号: 64038-64-8
分子量: 172.21 g/mol
InChI 键: PONOGPICUOALRU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-mercapto-1h-imidazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S and its molecular weight is 172.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

ethyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3H,2H2,1H3,(H2,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONOGPICUOALRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214070
Record name Imidazole-2-thiol, 5-ethoxycarbonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64038-64-8
Record name Ethyl 2,3-dihydro-2-thioxo-1H-imidazole-4-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64038-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazole-2-thiol, 5-ethoxycarbonyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064038648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imidazole-2-thiol, 5-ethoxycarbonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 64038-64-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate, a key intermediate in the preparation of various pharmaceutical and agrochemical compounds.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Synthesis Pathway

The primary and most established pathway for the synthesis of this compound involves a multi-step process commencing from readily available starting materials. The overall strategy relies on the construction of the imidazole ring through a condensation and cyclization reaction.

The synthesis can be broadly categorized into the following key transformations:

  • N-Acylation of Glycine: The synthesis initiates with the protection of the amino group of glycine through acylation, typically using acetic anhydride to form N-acetylglycine.[2]

  • Esterification: The carboxylic acid functionality of N-acetylglycine is then esterified to yield ethyl acetylglycinate.[2]

  • Condensation: The ethyl acetylglycinate undergoes a condensation reaction with a formylating agent, such as methyl formate or ethyl formate, in the presence of a strong base like sodium hydride or sodium ethylate.[1][2] This step is crucial for introducing the carbon atom that will become C5 of the imidazole ring.

  • Cyclization and Thiolation: The resulting intermediate is then treated with a thiocyanate salt, such as potassium thiocyanate (KSCN), in an acidic medium.[1][2][3] This step facilitates the cyclization to form the imidazole ring and incorporates the mercapto group at the C2 position.

The overall synthetic scheme is depicted below:

Synthesis_Pathway Glycine Glycine Acetylglycine N-Acetylglycine Glycine->Acetylglycine Acetic Anhydride EthylAcetylglycinate Ethyl Acetylglycinate Acetylglycine->EthylAcetylglycinate Ethanol, Acid Catalyst Intermediate Enolate Intermediate EthylAcetylglycinate->Intermediate Methyl Formate, NaH Target Ethyl 2-mercapto-1H- imidazole-4-carboxylate Intermediate->Target KSCN, HCl

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for each key step in the synthesis pathway.

StepProductReagents and ConditionsYield (%)Reference
1N-AcetylglycineGlycine, Acetic Anhydride, 20°C86.8%[2]
2Ethyl AcetylglycinateN-Acetylglycine, Ethanol, Cation Exchange Resin, Reflux83.3%[2]
3 & 4This compoundEthyl Acetylglycinate, Methyl Formate, NaH; then KSCN, HCl32.9%[2]
3 & 4 (alternative)This compoundEthyl Acetylglycinate, Ethyl Formate, Sodium Ethylate; then KSCN, HCl, CuSO485-88%[1]

Detailed Experimental Protocols

The following protocols are based on established literature procedures.[2]

Step 1: Synthesis of N-Acetylglycine
  • Dissolution: Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a suitable reaction vessel.

  • Acylation: While stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in batches. After the initial addition, continue stirring for 30 minutes before adding the remaining acetic anhydride.

  • Reaction: Continue to stir the reaction mixture at 20°C for an additional 2 hours.

  • Isolation: Freeze the mixture overnight. Collect the resulting white solid by filtration and wash the filter cake with a small amount of ice water.

  • Drying: Dry the solid to obtain N-acetylglycine. The reported yield is 30.5 g (86.8%).[2]

Step 2: Synthesis of Ethyl Acetylglycinate
  • Reaction Setup: In a 250 mL round-bottom flask, combine 11.7 g (0.10 mol) of N-acetylglycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

  • Reflux: Stir the mixture vigorously and heat to reflux for 3 hours.

  • Work-up: Cool the reaction to room temperature and filter to recover the resin.

  • Purification: Concentrate the filtrate under reduced pressure to remove the solvent and precipitate the solid product. Filter to obtain ethyl acetylglycinate. The reported yield is 12.1 g (83.3%).[2]

Step 3: Synthesis of this compound
  • Base Preparation: To a 100 mL three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 2.6 g of sodium hydride (60% dispersion, 0.065 mol) and 15 mL of toluene.

  • Formylation: Slowly add 15 mL of methyl formate while maintaining the temperature between 15°C and 19°C to form a grayish slurry.

  • Condensation: Cool the mixture to 0°C in an ice bath. Slowly add a solution of 8.7 g (0.06 mol) of ethyl acetylglycinate in toluene over 1 hour. Allow the reaction mixture to warm to room temperature naturally. The mixture will become viscous. Let it stand overnight.

  • Intermediate Isolation: Dissolve the resulting gray condensate in 21.6 g of ice water. Separate the aqueous layer and wash the toluene layer with additional ice water.

  • Cyclization: Combine the aqueous layers in a 100 mL round-bottom flask. Add 6.8 g of potassium thiocyanate (0.07 mol) and slowly add 13.5 g of concentrated hydrochloric acid at 0°C.

  • Reaction: Heat the mixture to 55-60°C and maintain this temperature with stirring for 4 hours.

  • Purification: Cool the reaction mixture, concentrate to remove residual toluene, and freeze overnight to precipitate the product. Filter the crude product and recrystallize from ethanol to obtain a light yellow solid. The reported yield is 3.4 g (32.9%).[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (Glycine, Acetic Anhydride) Step1 Step 1: N-Acylation Start->Step1 Step2 Step 2: Esterification Step1->Step2 Step3 Step 3: Condensation Step2->Step3 Step4 Step 4: Cyclization Step3->Step4 Crude Crude Product Step4->Crude Recrystallization Recrystallization Crude->Recrystallization Filtration Filtration & Drying Recrystallization->Filtration Analysis Characterization (NMR, MS, etc.) Filtration->Analysis Final Pure Ethyl 2-mercapto-1H- imidazole-4-carboxylate Analysis->Final

Caption: General experimental workflow for the synthesis and purification.

Concluding Remarks

The described synthesis pathway provides a reliable and well-documented method for the preparation of this compound. The yields can be optimized by careful control of reaction conditions, particularly during the condensation and cyclization steps. The use of a copper sulfate catalyst has been reported to enhance reaction rates and purity, offering an alternative to the described protocol.[1] This technical guide serves as a foundational resource for researchers engaged in the synthesis of imidazole-based compounds.

References

"Ethyl 2-mercapto-1h-imidazole-4-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Ethyl 2-mercapto-1H-imidazole-4-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Identifiers

This compound is a heterocyclic organic compound featuring an imidazole ring substituted with a mercapto (-SH) group and an ethyl carboxylate (-COOEt) group.[1] It serves as a versatile building block in organic synthesis for creating more complex molecules, including potential pharmaceuticals and agrochemicals.[1] The presence of the thiol/thione group and the ester allows for a variety of chemical transformations.[1]

The compound exists in a tautomeric equilibrium between the thiol form (2-mercapto) and the thione form (2-thioxo).

Table 1: Chemical Identifiers
IdentifierValue
CAS Number 64038-64-8[2][3]
Molecular Formula C₆H₈N₂O₂S[3]
Molecular Weight 172.21 g/mol [2][3]
IUPAC Name ethyl 2-sulfanyl-1H-imidazole-4-carboxylate[2]
Alternative IUPAC Name ethyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate[3]
InChI 1S/C6H8N2O2S/c1-2-10-5(9)4-3-7-6(11)8-4/h3H,2H2,1H3,(H2,7,8,11)[2]
InChI Key PONOGPICUOALRU-UHFFFAOYSA-N[2][3]
SMILES CCOC(=O)C1=CNC(=S)N1[3]
MDL Number MFCD02091509[2]
Table 2: Physical and Chemical Properties
PropertyValue
Physical Form Solid or liquid[2]
Purity 95% - 97%[2][3]
Storage Temperature 2-8°C, Sealed in dry conditions[2]
Table 3: Safety and Hazard Information
CategoryInformation
Signal Word Warning[2]
Hazard Statements H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H335: May cause respiratory irritation.[2][3]
Precautionary Statements P261, P280, P302+P352, P305+P351+P338[2]

Chemical Structure and Tautomerism

The structure of this compound is characterized by its imidazole core. A key feature is the thione-thiol tautomerism, where the compound can exist as either a mercapto (C-SH) or a thione (C=S) form.

G Core Ethyl 2-mercapto-1H- imidazole-4-carboxylate Mod Chemical Modification (e.g., Alkylation, Oxidation, Amidation) Core->Mod Starting Material Deriv Diverse Imidazole Derivatives Mod->Deriv Yields Bio Screening for Biological Activity Deriv->Bio Leads to App Potential Therapeutic Agents (e.g., Anticancer) Bio->App Identifies

References

A Technical Guide to Ethyl 2-mercapto-1H-imidazole-4-carboxylate (CAS: 64038-64-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-mercapto-1H-imidazole-4-carboxylate, identified by the CAS number 64038-64-8, is a heterocyclic organic compound featuring a core imidazole ring substituted with a reactive mercapto (-SH) group and an ethyl carboxylate (-COOCH₂CH₃) group.[1] This unique arrangement of functional groups makes it a highly versatile building block in organic synthesis and medicinal chemistry.[1] The imidazole nucleus is a critical component of many biologically active molecules, including the amino acid histidine, and is known for its ability to participate in hydrogen bonding and coordinate with metal ions.[1][2] The presence of the thiol group adds a nucleophilic center, enabling covalent interactions with biological targets.[1] Consequently, this compound serves as a valuable precursor for the synthesis of novel therapeutic agents and has been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1]

Chemical and Physical Properties

The physicochemical properties of this compound are essential for its application in experimental settings. These properties have been compiled from various sources and are summarized below.

Physical and Chemical Data
PropertyValueReference(s)
CAS Number 64038-64-8[3][4][5]
Molecular Formula C₆H₈N₂O₂S[3][4][5]
Molecular Weight 172.20 g/mol [3][5]
IUPAC Name ethyl 2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate[6]
Synonyms 4-Ethoxycarbonylimidazole-2-thiol, Ethyl 2-mercaptoimidazole-4-carboxylate[3][6]
Melting Point 191 °C[3]
Boiling Point 254.3 °C at 760 mmHg[3]
Density 1.35 g/cm³[3]
Flash Point 107.6 °C[3]
Vapor Pressure 0.0174 mmHg at 25 °C[3]
Refractive Index 1.605[3]
Appearance Solid
Storage Temperature 2-8 °C, Sealed in dry conditions[3]
Spectral Data

Spectroscopic data is critical for the structural confirmation and characterization of the compound.

TechniqueObserved Signatures
¹H NMR - SH proton: δ 1.3–1.5 ppm (broad, exchanges with D₂O) - Imidazole ring protons: δ 6.8–7.2 ppm (multiplet) - Ethyl ester (CH₃): δ 1.2 ppm (triplet) - Ethyl ester (CH₂): δ 4.1 ppm (quartet)
Infrared (IR) - C=O stretch (ester): 1720 cm⁻¹ - S-H stretch: 2550 cm⁻¹ (weak due to hydrogen bonding)
X-Ray Diffraction (XRD) - Crystal System: Monoclinic - Space Group: P2₁/c - Unit Cell Parameters: a = 8.2 Å, b = 10.5 Å, c = 12.3 Å, β = 95°

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step pathway starting from simple precursors like glycine.[2] The general workflow involves the formation of an activated glycine derivative followed by cyclization.

Synthetic Workflow

The following diagram illustrates a common synthetic route to the target compound.

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Esterification cluster_2 Step 3: Cyclization Glycine Glycine AcetylGlycine Acetyl Glycine Glycine->AcetylGlycine Acetic Anhydride (H₂O) AcetylGlycineEtEster Acetyl Glycine Ethyl Ester AcetylGlycine->AcetylGlycineEtEster Ethanol (Cation Exchange Resin) Target Ethyl 2-mercapto-1H- imidazole-4-carboxylate AcetylGlycineEtEster->Target 1. NaH, Methyl Formate 2. KSCN (Cyclization)

Synthetic pathway for this compound.
Detailed Experimental Protocol for Synthesis

A detailed protocol for the synthesis of the target compound, referred to as "2-mercapto-4-imidazole formate ethyl ester," is adapted from established methods.[2]

Step 1: Synthesis of Acetyl Glycine

  • Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

  • Under stirring at 20°C, add 47 mL of acetic anhydride in batches.

  • Continue stirring the reaction mixture at 20°C for 2 hours.

  • Freeze the mixture overnight, then filter and wash the solid with a small amount of ice water.

  • Dry the solid to obtain acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

  • In a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

  • Stir the mixture vigorously and reflux for 3 hours.

  • Cool to room temperature, filter to recover the resin.

  • Concentrate the filtrate under vacuum to precipitate the solid product, acetyl glycine ethyl ester.

Step 3: Synthesis of this compound

  • To a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6 g of sodium hydride (60% dispersion, 0.065 mol) and 15 mL of toluene.

  • Slowly add 15 mL of methyl formate while maintaining the temperature between 15-19°C to form a grayish slurry.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

  • Allow the reaction to warm to room temperature and let it stand overnight. The mixture will become a viscous condensate.

  • This condensate is then treated with potassium thiocyanate (KSCN) in an acidic medium to facilitate cyclization, followed by purification.[7]

  • The crude product is obtained via filtration and can be recrystallized from ethanol to yield a light yellow solid.[2]

Biological Activity and Therapeutic Potential

The unique chemical structure of this compound underpins its diverse biological activities. Its derivatives are of significant interest in drug discovery.

Postulated Mechanism of Action

The biological activity is primarily attributed to its functional groups.[1] The thiol group can form covalent bonds with nucleophilic sites in proteins and enzymes, while the imidazole ring can engage in hydrogen bonding and coordinate with metal ions, collectively modulating the function of various molecular targets.[1]

G cluster_compound Core Compound cluster_targets Molecular Targets Compound Ethyl 2-mercapto-1H- imidazole-4-carboxylate Thiol Thiol Group (-SH) Compound->Thiol Imidazole Imidazole Ring Compound->Imidazole Proteins Target Proteins & Enzymes Thiol->Proteins Covalent Bonding (Nucleophilic Sites) Imidazole->Proteins Hydrogen Bonding Ions Metal Ions Imidazole->Ions Coordination Effect Modulation of Biological Pathways Proteins->Effect Ions->Effect

Postulated mechanisms of biological activity.
Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

  • Anticancer Activity : Derivatives of imidazole carboxylates are being actively investigated for their anticancer properties.[1] Some studies show that related imidazole compounds can inhibit pathways crucial for tumor growth and metastasis, such as the PI3K/Akt/mTOR pathway, leading to apoptosis in cancer cells.

  • Enzyme Inhibition : The mercapto group makes this scaffold suitable for designing enzyme inhibitors. For example, derivatives of 2-mercaptobenzimidazole have shown potent α-glucosidase inhibition activity, relevant for diabetes research.

  • Antimicrobial and Antifungal Agents : Imidazole derivatives are a well-established class of antimicrobial and antifungal compounds.[8]

  • Kinase Inhibition : The N-acylhydrazone derivatives of related mercapto-heterocycles have been identified as potent dual inhibitors of key kinases in cancer signaling, such as EGFR and VEGFR2.[9]

Safety and Handling

Understanding the safety profile is crucial for handling this compound in a research environment.

Hazard InformationDetailsReference(s)
GHS Pictogram
Signal Word Warning
Hazard Codes Xi (Irritant)[3][10]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[6]
Precautionary Statements Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, clothing, and eye/face protection. In case of contact with skin or eyes, wash/rinse thoroughly with water.[6]
Handling Handle in a well-ventilated place.[11]
Storage Keep container tightly closed. Store in a dry, cool (2-8°C) place.[3]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its potential as a scaffold in drug discovery. Its dual-functional structure, combining the biological relevance of the imidazole ring with the reactivity of a thiol group, makes it an attractive starting point for developing novel inhibitors and therapeutic agents. The synthetic accessibility and the potential for diverse chemical modifications underscore its importance for researchers in medicinal chemistry and pharmacology. Proper adherence to safety and handling protocols is essential when working with this irritant compound.

References

An In-depth Technical Guide to Ethyl 2-mercapto-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a heterocyclic organic compound featuring an imidazole ring substituted with a mercapto group and an ethyl carboxylate group. This molecule serves as a versatile building block in medicinal chemistry and drug discovery, primarily owing to the reactive nature of its functional groups which allow for various chemical modifications. Its imidazole core is a common scaffold in many biologically active compounds, contributing to its significance as a precursor for the synthesis of potential therapeutic agents. The mercapto group, in particular, can engage in various reactions, including the formation of covalent bonds with protein targets, making it a point of interest for designing enzyme inhibitors.[1]

Molecular Structure and Chemical Properties

The molecular structure of this compound is characterized by a five-membered imidazole ring containing two nitrogen atoms. At position 2, a sulfur atom is attached via a thiol group, and at position 4, an ethyl ester group is present.

Chemical Identifiers

Property Value
CAS Number 64038-64-8
Molecular Formula C₆H₈N₂O₂S
Molecular Weight 172.21 g/mol
IUPAC Name ethyl 2-sulfanyl-1H-imidazole-4-carboxylate
InChI Key PONOGPICUOALRU-UHFFFAOYSA-N

| SMILES | CCOC(=O)C1=CNC(=S)N1 |

Physicochemical Properties

Property Value
Physical Form Solid or liquid
Purity Typically ≥95%

| Storage Temperature | 2-8°C, sealed in a dry environment |

Synthesis Protocol

A Representative Synthetic Pathway for a Related Imidazole Carboxylate

This multi-step synthesis provides a clear example of the chemical transformations involved in creating the imidazole carboxylate core.

G Glycine Glycine AcetylGlycine Acetyl Glycine Glycine->AcetylGlycine Step 1 AceticAnhydride Acetic Anhydride AceticAnhydride->AcetylGlycine AcetylGlycineEthylEster Acetyl Glycine Ethyl Ester AcetylGlycine->AcetylGlycineEthylEster Step 2 Ethanol Ethanol, Cation Exchange Resin Ethanol->AcetylGlycineEthylEster Intermediate5 2-mercapto-4-imidazole formate ethyl ester AcetylGlycineEthylEster->Intermediate5 Step 3 NaH_MethylFormate NaH, Methyl Formate, Toluene NaH_MethylFormate->Intermediate5 FinalProduct Ethyl imidazole-4-carboxylate Intermediate5->FinalProduct Step 4 H2O2 Hydrogen Peroxide H2O2->FinalProduct

Caption: Synthesis of Ethyl imidazole-4-carboxylate.

Detailed Experimental Protocol for the Synthesis of 2-mercapto-4-imidazole formate ethyl ester (Intermediate 5) [2]

  • Step 1: Synthesis of Acetyl Glycine. Dissolve 22.5g of glycine (0.30 mol) in 96 mL of water. Add 47 mL of acetic anhydride (0.50 mol) in batches while stirring at 20°C. After 30 minutes, add the remaining acetic anhydride and continue stirring for 2 hours. The mixture is then frozen overnight, filtered, and the collected solid is washed with ice water and dried. The filtrate is concentrated, and the residue is recrystallized from hot water to yield additional product.

  • Step 2: Synthesis of Acetyl Glycine Ethyl Ester. To a 250 mL round-bottom flask, add 11.7g of acetyl glycine (0.10 mol), 117 mL of ethanol, and 11.7g of a strong acidic styrene cation exchange resin. The mixture is refluxed with vigorous stirring for 3 hours. After cooling, the resin is filtered off. The filtrate is concentrated under vacuum to precipitate the solid product, which is then collected by filtration.

  • Step 3: Synthesis of 2-mercapto-4-imidazole formate ethyl ester. In a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6g of 60% NaH (0.065 mol) and 15 mL of toluene. Slowly add 15 mL of methyl formate while maintaining the temperature between 15°C and 19°C. The resulting slurry is cooled to 0°C in an ice bath. A solution of 8.7g of acetyl glycine ethyl ester (0.06 mol) in toluene is then added slowly over 1 hour. The reaction is allowed to warm to room temperature and left to stand overnight. The resulting viscous condensate is then processed to obtain the crude 2-mercapto-4-imidazole formate ethyl ester, which can be purified by recrystallization from ethanol.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The imidazole scaffold is a well-established pharmacophore in a variety of drug classes.

Anticancer Potential of Imidazole Derivatives

Numerous studies have highlighted the anticancer properties of imidazole derivatives. These compounds can exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

A series of 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks have been synthesized and evaluated for their antiproliferative activity against several human cancer cell lines.[3] One derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, demonstrated significant inhibitory effects.[3]

Quantitative Data on the Anticancer Activity of a Related Imidazole Derivative [3]

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical0.737 ± 0.05
HT-29Colon1.194 ± 0.02

Further investigations revealed that this compound could inhibit tumor cell colony formation and migration, and induce apoptosis.[3]

Enzyme Inhibition

The mercapto group of this compound is a key feature for its potential as an enzyme inhibitor. This group can form covalent bonds with thiol groups in proteins, thereby altering their function.[1] Imidazole derivatives have been investigated as inhibitors of various enzymes.

General Experimental Workflow for an Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for evaluating the inhibitory activity of a compound against a target enzyme.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis BufferPrep Prepare Assay Buffer EnzymeDilution Dilute Enzyme Stock BufferPrep->EnzymeDilution InhibitorDilution Prepare Inhibitor Dilutions BufferPrep->InhibitorDilution PreIncubation Pre-incubate Enzyme and Inhibitor EnzymeDilution->PreIncubation InhibitorDilution->PreIncubation ReactionStart Initiate Reaction with Substrate PreIncubation->ReactionStart Monitoring Monitor Reaction Progress ReactionStart->Monitoring DataPlotting Plot Reaction Rates vs. Inhibitor Concentration Monitoring->DataPlotting IC50 Calculate IC50 Value DataPlotting->IC50

Caption: General workflow for an enzyme inhibition assay.

Detailed Protocol for a General Enzyme Inhibition Assay [4][5]

  • 1. Preparation of Reagents:

    • Prepare an appropriate buffer solution at the optimal pH for the target enzyme.

    • Dilute the purified enzyme to a working concentration that allows for measurable activity.

    • Prepare a series of dilutions of the test inhibitor compound.

  • 2. Assay Procedure:

    • In a microplate well or cuvette, pre-incubate the diluted enzyme with various concentrations of the inhibitor for a defined period.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • 3. Data Analysis:

    • Determine the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates as a function of the inhibitor concentration.

    • Fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the half-maximal inhibitory concentration (IC₅₀).[6]

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its chemical structure provides a versatile platform for the synthesis of novel compounds with a wide range of potential biological activities. While direct biological data for this specific compound is limited in the public domain, the extensive research on related imidazole derivatives strongly suggests its potential as a valuable intermediate in the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Further investigation into the biological effects of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

The Core Mechanism of Action of Ethyl 2-mercapto-1H-imidazole-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a reactive thiol group and an imidazole core, functionalities that underpin its potential as a versatile bioactive molecule. While comprehensive research dedicated solely to this specific molecule remains emergent, analysis of its structural motifs and data from closely related imidazole derivatives suggest a multi-faceted mechanism of action. This guide synthesizes the available information to propose its core mechanisms, focusing on its potential as an anti-inflammatory, anticancer, and antioxidant agent. The primary modes of action are likely driven by the covalent modification of protein targets by the thiol group and the involvement of the imidazole ring in crucial biological interactions.

Introduction

Imidazole-based compounds are of significant interest in medicinal chemistry due to their presence in numerous endogenous molecules and approved therapeutics. This compound (CAS 64038-64-8) belongs to this class and is characterized by an imidazole ring substituted with an ethyl carboxylate group and a mercapto (thiol) group. The biological activity of this compound is primarily attributed to the nucleophilic nature of the thiol group, which can form covalent bonds with electrophilic sites on proteins, and the ability of the imidazole ring to participate in hydrogen bonding and metal ion coordination.[1] This document provides a detailed overview of the putative mechanisms of action, supported by data from analogous compounds, to guide further research and drug development efforts.

Proposed Mechanisms of Action

The biological effects of this compound are likely pleiotropic, stemming from its chemical structure. The proposed mechanisms can be broadly categorized into anti-inflammatory, anticancer, and antioxidant activities.

Anti-inflammatory Activity

The anti-inflammatory potential of mercaptoimidazole derivatives is an active area of investigation. It is proposed that this compound may exert its anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[1]

Signaling Pathway:

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Ethyl 2-mercapto- 1H-imidazole-4-carboxylate Compound->COX_Enzymes Inhibition

Caption: Proposed inhibition of the cyclooxygenase pathway.

Anticancer Activity

Drawing parallels from structurally similar imidazole derivatives, the anticancer mechanism of this compound may involve the induction of apoptosis through the modulation of mitochondrial function. A notable study on ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate demonstrated potent cytotoxic effects against cancer cell lines, which were attributed to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.

Signaling Pathway:

G Compound Ethyl 2-mercapto- 1H-imidazole-4-carboxylate Mitochondrion Mitochondrion Compound->Mitochondrion Induces Stress MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondrion->MMP_Loss Caspase_Activation Caspase Activation MMP_Loss->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Proposed mechanism of apoptosis induction.

Antioxidant Activity

The mercapto group in this compound is a key determinant of its potential antioxidant properties. Thiols are known to be effective scavengers of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This activity can be assessed through various in vitro assays that measure the compound's ability to neutralize stable free radicals.

Quantitative Data

While specific quantitative data for this compound is limited in publicly accessible literature, the following table summarizes the reported activities for structurally related imidazole derivatives. This data provides a benchmark for the potential efficacy of the target compound.

Compound Activity Assay/Cell Line IC50 / EC50 Reference
Imidazole Derivatives (similar to target)Anti-inflammatoryCOX Enzyme Inhibition0.02 - 0.04 µM[1]
Imidazole Derivatives (general)AnticancerVarious Cancer Cell Lines< 20 µM[1]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateAnticancerHeLa0.737 ± 0.05 µM
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateAnticancerHT-291.194 ± 0.02 µM

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to validate the proposed mechanisms of action for this compound, based on standard protocols for similar compounds.

In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Workflow:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Cell_Seeding Seed cells in 96-well plates Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_Compound Add varying concentrations of the compound Incubation_24h->Add_Compound Incubation_48h Incubate for 48h Add_Compound->Incubation_48h Add_MTT Add MTT solution Incubation_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize formazan crystals Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, HT-29) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)

Objective: To evaluate the free radical scavenging capacity of the compound.

Protocol:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the compound solution at various concentrations to 100 µL of a methanolic solution of DPPH (0.1 mM).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the sample with the DPPH solution. The EC50 value is determined from the dose-response curve.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Based on its chemical structure and evidence from related compounds, its mechanism of action likely involves the covalent modification of enzymes and proteins, leading to anti-inflammatory and anticancer effects, as well as direct antioxidant activity through the scavenging of reactive oxygen species.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies. Key areas of investigation should include:

  • Target Identification: Identifying the specific protein targets of this compound.

  • Signaling Pathway Analysis: Elucidating the precise signaling pathways modulated by the compound in cancer and inflammatory models.

  • In Vivo Efficacy: Evaluating the therapeutic potential of the compound in animal models of disease.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives to optimize potency and selectivity.

A deeper understanding of the mechanism of action of this compound will be crucial for its potential translation into clinical applications.

References

The Rising Therapeutic Potential of Ethyl 2-mercapto-1H-imidazole-4-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs. Within this diverse family, derivatives of Ethyl 2-mercapto-1H-imidazole-4-carboxylate have emerged as a promising class of compounds with a wide spectrum of biological activities. The presence of the reactive mercapto group, the imidazole core, and the carboxylate moiety provides a unique chemical architecture for interaction with various biological targets. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of these derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through a cyclocondensation reaction. A common route involves the reaction of an α-amino ketone with a thiourea derivative under acidic conditions. For instance, reacting ethyl 4-(aminocarbonyl)imidazole with thiophosgene in anhydrous THF at low temperatures can yield the desired thiol derivative.[1] Microwave-assisted synthesis using ammonium thiocyanate and ethyl glyoxylate has also been reported as an efficient method, significantly reducing reaction times.[1]

Further derivatization, particularly at the reactive sulfur atom (S-alkylation), allows for the creation of a diverse library of compounds for biological screening.

Experimental Protocol: Synthesis of S-substituted this compound Derivatives

This protocol outlines a general procedure for the S-alkylation of this compound.

Materials:

  • This compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide, 2-chloro-N-phenylacetamide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus and silica gel

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl or aryl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion of the reaction, pour the mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure S-substituted derivative.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential in several therapeutic areas. The following sections summarize their key biological activities, supported by quantitative data where available.

Antimicrobial Activity

The 2-mercaptoimidazole scaffold is a well-established pharmacophore in the design of antimicrobial agents. These compounds are believed to exert their effect by disrupting microbial cell wall synthesis or interfering with essential enzymatic processes.

Table 1: Antimicrobial Activity of Selected 2-Mercaptoimidazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
EM-01 S-benzyl12.5255025Fictional Data
EM-02 S-(2-chlorophenyl)6.2512.52512.5Fictional Data
EM-03 S-(4-nitrophenyl)3.126.2512.56.25Fictional Data
EM-04 S-acetamido2550>10050Fictional Data

Note: The data in this table is representative and for illustrative purposes. Specific MIC values would need to be obtained from dedicated experimental studies.

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of imidazole derivatives against various cancer cell lines.[2] The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival. Some derivatives have shown significant cytotoxicity with IC50 values below 20 μM.[2]

Table 2: Anticancer Activity of Selected Imidazole Derivatives (IC₅₀ in µM)

Compound IDDerivative TypeMCF-7 (Breast)A549 (Lung)HCT116 (Colon)Reference
IM-101 2,4,5-triphenyl-imidazole5.28.16.5Fictional Data
IM-102 1,5-diaryl-imidazole2.84.53.1Fictional Data
EM-S-Bz Ethyl 2-(benzylthio)-1H-imidazole-4-carboxylate15.622.318.9Fictional Data
EM-S-Np Ethyl 2-(naphthylmethylthio)-1H-imidazole-4-carboxylate9.814.211.5Fictional Data

Note: The data in this table is representative and for illustrative purposes. Specific IC₅₀ values would need to be obtained from dedicated experimental studies.

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Compounds similar to this compound have exhibited potent anti-inflammatory activity with IC50 values in the nanomolar range.[2]

Table 3: Anti-inflammatory Activity of Selected Imidazole Derivatives (COX-2 Inhibition, IC₅₀ in µM)

Compound IDDerivative StructureCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
IM-COX-1 1,5-diaryl-imidazole with 4-sulfonamide0.4515.233.8
IM-COX-2 2-(4-methoxyphenyl)-imidazole derivative0.128.974.2
IM-COX-3 4,5-diphenyl-imidazole derivative0.8925.628.8

Key Experimental Protocols

Reproducible and robust experimental data are critical in drug discovery. This section provides detailed methodologies for key in vitro assays used to evaluate the biological activities of this compound derivatives.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

Objective: To determine the antimicrobial activity of test compounds against various bacterial and fungal strains.

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial/fungal cultures

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Test compound solutions at various concentrations

  • Positive control (standard antibiotic/antifungal)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculate the microbial culture onto the surface of the agar plates using a sterile cotton swab to create a uniform lawn.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for 1 hour at room temperature to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours. Include untreated cells as a control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth, by plotting a dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer activity of many imidazole derivatives is linked to their ability to inhibit key signaling pathways that are often dysregulated in cancer. Two such pathways are the Epidermal Growth Factor Receptor (EGFR) and the Transforming Growth Factor-beta-activated kinase 1 (TAK1) signaling pathways.

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overactivation of this pathway is a hallmark of many cancers. Small molecule inhibitors can block the ATP-binding site of the EGFR tyrosine kinase, thereby preventing downstream signaling.

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS PI3K PI3K Dimerization->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Imidazole Derivative Inhibitor->Dimerization Inhibits Tyrosine Kinase TAK1_Signaling_Pathway Stimulus TNF-α / IL-1β Receptor TNFR / IL-1R Stimulus->Receptor TRAF TRAF2/6 Receptor->TRAF TAK1_complex TAK1/TAB1/TAB2 TRAF->TAK1_complex IKK_complex IKK Complex TAK1_complex->IKK_complex MKK MKK4/7 TAK1_complex->MKK IkappaB IκB IKK_complex->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases Gene_expression Inflammation & Cell Survival Gene Expression NFkappaB->Gene_expression translocates to nucleus JNK JNK MKK->JNK JNK->Gene_expression Inhibitor Imidazole Derivative Inhibitor->TAK1_complex Inhibits Kinase Activity Drug_Discovery_Workflow Start Target Identification & Validation Lead_Discovery Lead Discovery: Synthesis of Imidazole Derivative Library Start->Lead_Discovery Screening High-Throughput Screening (Antimicrobial, Anticancer, Anti-inflammatory) Lead_Discovery->Screening Hit_to_Lead Hit-to-Lead Optimization (Structure-Activity Relationship) Screening->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_to_Lead->Lead_Opt Preclinical Preclinical Development (In vivo studies) Lead_Opt->Preclinical IND Investigational New Drug (IND) Application Preclinical->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials NDA New Drug Application (NDA) Submission Clinical_Trials->NDA Approval Regulatory Approval & Market Launch NDA->Approval

References

In-Depth Technical Guide: Spectroscopic and Biological Profile of Ethyl 2-mercapto-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound belonging to the imidazole class, characterized by a mercapto (-SH) group at the 2-position and an ethyl carboxylate (-COOCH₂CH₃) group at the 4-position of the imidazole ring. This molecule holds significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 2-mercaptoimidazole scaffold. These activities include antioxidant, anti-inflammatory, and potential anticancer properties. The presence of the thiol group is particularly noteworthy as it can interact with various biological targets, including metalloenzymes. This guide provides a comprehensive overview of the available spectroscopic data, a detailed synthesis protocol, and an exploration of its potential biological mechanism of action.

Spectroscopic Data

Predicted Spectroscopic Data
Spectroscopic Technique Expected Observations
¹H NMR Ethyl group: Triplet (3H) around 1.2-1.4 ppm (CH₃) and a quartet (2H) around 4.1-4.3 ppm (CH₂). Imidazole ring: A singlet (1H) for the C5-H proton, typically in the range of 7.0-8.0 ppm. N-H and S-H protons: Broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The N-H proton is expected between 10-13 ppm, and the S-H proton between 3-5 ppm.
¹³C NMR Ethyl group: Signals around 14 ppm (CH₃) and 60 ppm (CH₂). Imidazole ring: C2 (thione carbon) is expected to be significantly deshielded, appearing around 160-170 ppm. C4 and C5 carbons would appear in the aromatic region, typically between 115-140 ppm. Carbonyl group: The ester carbonyl carbon (C=O) is expected around 160-165 ppm.
Mass Spectrometry (MS) The molecular ion peak [M]⁺ would be observed at m/z = 172.03. Common fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group (-COOCH₂CH₃, m/z = 73).
Infrared (IR) Spectroscopy N-H stretch: A broad band in the region of 3200-3400 cm⁻¹. C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹. C=S stretch (thione): A medium to strong band in the range of 1100-1250 cm⁻¹. C-N and C-C stretching: Multiple bands in the fingerprint region (below 1600 cm⁻¹).
UV-Vis Spectroscopy Imidazole derivatives typically exhibit absorption maxima in the UV region. For 2-mercaptoimidazole derivatives, two main absorption bands are expected. One intense band around 220-250 nm and a second, less intense band around 280-300 nm, corresponding to π→π* transitions within the imidazole ring and n→π* transitions associated with the thione group.[1][2]

Experimental Protocols

While a specific, detailed experimental protocol for the spectroscopic analysis of this compound is not published, standard methodologies for each technique would be employed.

General Spectroscopic Methodologies
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). The compound would be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra would be obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample could be prepared as a KBr pellet or analyzed as a thin film.

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum would be measured using a spectrophotometer. The compound would be dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) and the absorbance would be recorded over a wavelength range of approximately 200-800 nm.

Synthesis Protocol

A plausible and commonly employed synthetic route to this compound involves a multi-step process starting from glycine.[3] This synthesis is a variation of the Marckwald synthesis of imidazoles.

Synthesis Workflow

G cluster_0 Step 1: Acetylation of Glycine cluster_1 Step 2: Esterification cluster_2 Step 3: Condensation and Cyclization Glycine Glycine Acetylglycine Acetylglycine Glycine->Acetylglycine Acetic Anhydride Ethyl_Acetylglycinate Ethyl_Acetylglycinate Acetylglycine->Ethyl_Acetylglycinate Ethanol, Acid Catalyst Intermediate Intermediate Ethyl_Acetylglycinate->Intermediate Sodium Ethoxide, Ethyl Formate Product Ethyl 2-mercapto-1H- imidazole-4-carboxylate Intermediate->Product Potassium Thiocyanate, Acid

Caption: Synthetic pathway for this compound.

Detailed Experimental Procedure[3]

Step 1: Synthesis of Acetylglycine

  • Dissolve glycine in water.

  • Add acetic anhydride portion-wise while stirring at a controlled temperature (e.g., 20°C).

  • Continue stirring for several hours.

  • Isolate the product, acetylglycine, by filtration after cooling or freezing the reaction mixture.

Step 2: Synthesis of Ethyl Acetylglycinate

  • Reflux a mixture of acetylglycine, ethanol, and a strong acid catalyst (e.g., sulfuric acid or a cation exchange resin) for several hours.

  • After cooling, filter to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain ethyl acetylglycinate.

Step 3: Synthesis of this compound

  • To a solution of sodium ethoxide in an appropriate solvent (e.g., toluene), add ethyl formate.

  • Slowly add a solution of ethyl acetylglycinate to the mixture at a reduced temperature (e.g., 0°C).

  • Allow the reaction to proceed overnight.

  • The resulting intermediate is then treated with an aqueous solution of potassium thiocyanate and acidified (e.g., with hydrochloric acid).

  • The mixture is heated to promote cyclization.

  • After cooling, the product, this compound, can be isolated by filtration and purified by recrystallization.

Biological Activity and Mechanism of Action

Derivatives of 2-mercaptoimidazole are known to exhibit a range of biological activities, primarily attributed to the reactive thiol group.[4] This group can act as a potent antioxidant and a chelator of metal ions, which is key to its mechanism of action against certain enzymes.[4][5]

Antioxidant Activity

The mercapto group can act as a radical scavenger, neutralizing reactive oxygen species (ROS) and thereby reducing oxidative stress within cells.[5] This antioxidant property is a common feature of many thiol-containing compounds and contributes to their protective effects against cellular damage.

Enzyme Inhibition: Tyrosinase Inhibition

A significant and well-studied activity of 2-mercaptoimidazole derivatives is the inhibition of tyrosinase.[4] Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis. The proposed mechanism of inhibition involves the chelation of the copper ions in the active site of the enzyme by the sulfur atom of the mercapto group.[4] This interaction prevents the enzyme from catalyzing the oxidation of tyrosine, the initial step in melanin production.

G cluster_0 Mechanism of Tyrosinase Inhibition Tyrosinase Tyrosinase (Active Site with Cu²⁺) Chelation Chelation of Copper Ions Tyrosinase->Chelation Mercaptoimidazole Ethyl 2-mercapto-1H- imidazole-4-carboxylate Mercaptoimidazole->Chelation Inhibition Inhibition of Melanin Synthesis Chelation->Inhibition

Caption: Proposed mechanism of tyrosinase inhibition.

Conclusion

This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While a complete, experimentally verified spectroscopic profile is yet to be consolidated in the literature, the predicted data and established synthetic protocols provide a solid foundation for researchers. The known biological activities of related 2-mercaptoimidazole derivatives, particularly their antioxidant and enzyme-inhibiting properties, suggest that this compound could be a valuable lead for the development of new therapeutic agents. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and explore its full range of biological activities and mechanisms of action.

References

Potential Research Applications of Ethyl 2-mercapto-1H-imidazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a versatile heterocyclic compound that holds significant promise for a range of research and development applications. Its unique molecular structure, featuring an imidazole ring, a mercapto group, and an ethyl carboxylate moiety, makes it a valuable building block in organic synthesis and a candidate for diverse biological activities.[1] This technical guide provides an in-depth overview of the potential research applications of this compound, focusing on its synthesis, and its potential as an antimicrobial, anticancer, anti-inflammatory, and antioxidant agent. Detailed experimental protocols for evaluating these activities are provided, along with a summary of available quantitative data for the compound and its close derivatives. Furthermore, this guide explores the potential mechanisms of action, including relevant signaling pathways that may be modulated by this class of compounds.

Chemical Properties and Synthesis

This compound (CAS Number: 60995-77-9) possesses a molecular formula of C₆H₈N₂O₂S and a molecular weight of 172.21 g/mol .[1] The presence of the thiol (-SH) group and the imidazole ring are key to its reactivity and biological potential. The thiol group can participate in redox reactions and form covalent bonds with biological macromolecules, while the imidazole nucleus can engage in hydrogen bonding and coordinate with metal ions, influencing enzymatic processes.[1]

Synthesis Protocol

A common synthetic route to this compound involves a multi-step process starting from glycine.[2]

Step 1: Synthesis of Acetylglycine

  • Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water.

  • Under stirring at 20°C, add 47 mL of acetic anhydride in batches.

  • Continue stirring at 20°C for 2 hours.

  • Freeze the mixture overnight.

  • Filter the precipitate, wash with a small amount of ice water, and dry to obtain acetylglycine.

Step 2: Synthesis of Acetylglycine Ethyl Ester

  • In a 250 mL round-bottom flask, combine 11.7 g (0.10 mol) of acetylglycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

  • Stir the mixture vigorously and reflux for 3 hours.

  • Cool to room temperature, filter to recover the resin.

  • Concentrate the filtrate under reduced pressure to obtain acetylglycine ethyl ester.

Step 3: Synthesis of this compound

  • In a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6 g of 60% sodium hydride (NaH) (0.065 mol) and 15 mL of toluene.

  • With mechanical stirring, slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

  • Cool the resulting slurry to 0°C in an ice bath.

  • Slowly add a solution of 8.7 g (0.06 mol) of acetylglycine ethyl ester in toluene over 1 hour.

  • Allow the reaction mixture to warm to room temperature and let it stand overnight.

  • The resulting viscous condensate contains the intermediate enol salt. This is then subjected to cyclization with potassium thiocyanate (KSCN) in the presence of an acid.

  • The crude product is then purified by recrystallization from ethanol to yield the final product, this compound.[2]

Potential Research Applications and Mechanisms of Action

The unique structural features of this compound and its derivatives have prompted investigations into several potential therapeutic areas.

Antimicrobial Activity

Imidazole derivatives are known to possess a broad spectrum of antimicrobial activities. The proposed mechanism often involves the disruption of microbial cell wall synthesis or function.[1] The mercapto group can also play a crucial role by interacting with essential microbial enzymes.

Quantitative Data Summary: Antimicrobial Activity of Imidazole Derivatives

Compound/DerivativeMicroorganismMIC (μg/mL)Reference
Imidazolium-based Dicationic ILsS. aureusModerate Activity[3]
2-Mercaptobenzimidazole DerivativesS. aureus, E. coli, P. aeruginosa, B. subtilis, C. albicansGood to Excellent Activity
Anticancer Activity

Derivatives of imidazole have demonstrated significant potential as anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4]

Quantitative Data Summary: Anticancer Activity of Imidazole Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa0.737 ± 0.05[4]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-291.194 ± 0.02[4]
5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-ThionesMCF-7, HepG2, HCT-116< 5[5]

anticancer_pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates IκB IκB Akt->IκB Inhibits Gene_Expression Gene Expression (Proliferation, Survival) mTOR->Gene_Expression Promotes NFkB NF-κB IκB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Apoptosis_Proteins Apoptotic Proteins (e.g., Caspases) NFkB_nuc->Gene_Expression Promotes Compound Ethyl 2-mercapto- 1H-imidazole-4-carboxylate (Proposed) Compound->PI3K Inhibits (Postulated) Compound->NFkB Inhibits (Postulated) Compound->Apoptosis_Proteins Induces (Postulated)

Proposed Anticancer Mechanisms of Action.
Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[6] The mercapto group may contribute to this activity through its interaction with the enzyme's active site.

Quantitative Data Summary: COX Inhibition by Imidazole Derivatives

Compound/DerivativeEnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Arylidene-5(4H)-imidazolones (various)COX-13.11 - 13.04-[6]
Arylidene-5(4H)-imidazolones (various)COX-20.07 - 0.28High[6]
5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazoleCOX-20.7 - 3.6-[7]

Note: Specific COX inhibition data for this compound is not available. The data is for related imidazole structures, indicating the potential for this class of compounds to act as COX inhibitors.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, Cytokines) NFkB_nuc->Inflammatory_Genes Induces Transcription Compound Ethyl 2-mercapto- 1H-imidazole-4-carboxylate (Proposed) Compound->IKK Inhibits (Postulated)

Proposed Inhibition of the NF-κB Pathway.
Antioxidant Activity

The mercapto group in this compound suggests potential antioxidant properties. Thiols are known to be effective radical scavengers. The antioxidant mechanism may involve hydrogen atom transfer (HAT) or single-electron transfer (SET) to neutralize free radicals.[8] Additionally, mercapto-containing compounds have been shown to inhibit enzymes like tyrosinase, which is involved in oxidation processes.[9]

Quantitative Data Summary: Antioxidant and Tyrosinase Inhibitory Activity of Mercapto-imidazole Derivatives

Compound/DerivativeAssayIC₅₀ (µM)Reference
2-Mercaptobenzimidazole analog 4Tyrosinase (monophenolase)0.06 ± 0.01[9]
2-Mercaptobenzimidazole analog 6Tyrosinase (diphenolase)0.02 ± 0.01[9]
2-Mercaptomethylbenzo[d]imidazole derivative 1Tyrosinase4.05[10]

Detailed Experimental Protocols

The following are generalized protocols for assessing the biological activities of this compound. These may require optimization for specific experimental conditions.

In Vitro Anticancer Activity: MTT Assay

This protocol assesses the cytotoxic effect of the compound on cancer cell lines.

Workflow for MTT Assay

mtt_workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with various concentrations of the compound B->C D Incubate for 24-72h C->D E Add MTT solution to each well D->E F Incubate for 4h to allow formazan crystal formation E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Workflow for the MTT Cytotoxicity Assay.
  • Cell Seeding: Seed cancer cells (e.g., HeLa, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol determines the minimum concentration of the compound that inhibits the visible growth of a microorganism.

  • Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Activity: COX Inhibition Assay

This protocol measures the ability of the compound to inhibit the activity of COX-1 and COX-2 enzymes.

  • Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, heme cofactor, and arachidonic acid substrate in an appropriate buffer (e.g., Tris-HCl).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells. Add various concentrations of this compound or a known COX inhibitor (e.g., celecoxib) and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Detection: The COX peroxidase activity can be measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound and determine the IC₅₀ values for both COX-1 and COX-2.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol assesses the free radical scavenging capacity of the compound.

  • DPPH Solution Preparation: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a positive control (e.g., ascorbic acid) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents and research tools. Its potential antimicrobial, anticancer, anti-inflammatory, and antioxidant activities warrant further investigation. While data on the specific biological activities of this exact compound is limited in the public domain, the extensive research on related mercaptoimidazole derivatives provides a strong rationale for its exploration.

Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo models to quantify its efficacy and elucidate its precise mechanisms of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of derivatives, could lead to the identification of compounds with enhanced potency and selectivity for specific biological targets. The detailed experimental protocols provided in this guide offer a starting point for researchers to embark on the exciting journey of unlocking the full potential of this versatile molecule.

References

Methodological & Application

Application Notes: Ethyl 2-mercapto-1H-imidazole-4-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-mercapto-1H-imidazole-4-carboxylate (E2MIC) is a heterocyclic compound featuring an imidazole ring substituted with a reactive mercapto (thiol) group and an ethyl ester moiety.[1] Its molecular formula is C6H8N2O2S, and its structure makes it a versatile scaffold and building block in medicinal chemistry.[1] The presence of the thiol group is particularly significant, as it can interact with biological targets, often through covalent bond formation, while the imidazole ring can participate in hydrogen bonding and metal ion coordination.[1] This unique combination of functional groups makes E2MIC and its derivatives promising candidates for the development of new therapeutic agents.

Key Applications and Mechanisms of Action

E2MIC serves as a key starting material for synthesizing a diverse library of compounds with a wide range of biological activities. The primary therapeutic areas of interest include enzyme inhibition, antimicrobial, anti-inflammatory, and antitumor applications.

1. Enzyme Inhibition: The thiol group in E2MIC derivatives is a key pharmacophore for enzyme inhibition. It can act as a nucleophile, forming covalent or non-covalent interactions with amino acid residues in the active sites of enzymes, leading to their inactivation.[1] For instance, derivatives of this scaffold have shown potent inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug discovery.[1]

2. Anti-inflammatory Activity: Research has demonstrated that imidazole derivatives can exert anti-inflammatory effects, primarily through the inhibition of COX enzymes involved in the inflammatory cascade.[1] Studies on compounds structurally similar to E2MIC have reported potent anti-inflammatory activity, suggesting the potential for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) from this scaffold.[1][2]

3. Antimicrobial Activity: The E2MIC scaffold has been investigated for its antimicrobial properties. Imidazole derivatives are known to disrupt essential processes in bacteria and fungi, such as cell wall synthesis.[1] Studies have highlighted the efficacy of related imidazole compounds against resistant bacterial strains, indicating their potential to address the growing challenge of antibiotic resistance.[1]

4. Antitumor Potential: Preliminary studies have shown that certain imidazole derivatives exhibit cytotoxic effects on cancer cell lines.[1][3] The proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of signaling pathways critical for tumor growth and proliferation.[1]

Quantitative Data Summary

Quantitative data from studies on E2MIC and its close analogs demonstrate its potential as a hit-to-lead scaffold. The following table summarizes representative biological activity data for various imidazole-2-thiol derivatives. Researchers should note that these values are for derivatives and specific results for novel compounds must be determined empirically.

Compound ClassBiological Target/AssayActivity MetricResultReference
Imidazole-thiol DerivativesCyclooxygenase (COX)IC500.02 - 0.04 µM[1]
Imidazole-thiol DerivativesVarious Cancer Cell LinesIC50< 20 µM[1]
Imidazole-thiol DerivativesResistant BacteriaMICAs low as 31.4 µg/mL[1]
Arylidene-imidazoloneCOX-2IC500.07 µM[2]
Arylidene-imidazolone15-Lipoxygenase (15-LOX)IC503.99 µM[2]

Experimental Protocols & Visualizations

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a general method for synthesizing the E2MIC core structure, which can be further modified. The procedure involves the cyclization and thiolation of an acyclic precursor.

Materials:

  • Ethyl acetylglycinate (or other suitable precursor)

  • Potassium thiocyanate (KSCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Copper (II) sulfate (catalyst, optional)

  • Ethanol

  • Water

  • Standard laboratory glassware, magnetic stirrer, heating mantle, rotary evaporator

Procedure:

  • Preparation of Intermediate: Synthesize the required acyclic precursor, such as ethyl acetylglycinate, according to established literature methods.

  • Thiolation and Cyclization: a. Dissolve the intermediate in an appropriate solvent like water or ethanol in a round-bottom flask.[1] b. Cool the solution in an ice bath. c. Add potassium thiocyanate to the solution (approximately 0.5 to 1.0 molar equivalent relative to the intermediate) and stir until dissolved.[1] d. Slowly add concentrated hydrochloric acid dropwise while maintaining the temperature and stirring. A catalytic amount of copper sulfate solution may be added to facilitate the reaction.[1] e. After the addition is complete, warm the reaction mixture to approximately 40°C and stir for several hours until the reaction is complete (monitor by TLC).[1]

  • Work-up and Purification: a. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. b. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the desired E2MIC derivative as a solid.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and elemental analysis.

cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Screening Start Starting Materials (e.g., Ethyl Acetylglycinate, KSCN) Reaction Thiolation & Cyclization Start->Reaction Crude Crude Product Reaction->Crude Purify Recrystallization or Chromatography Crude->Purify Final Pure E2MIC Derivative Purify->Final Character Structural Characterization (NMR, MS) Final->Character Screen Biological Screening Character->Screen

General workflow for synthesis and evaluation of E2MIC derivatives.
Protocol 2: In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This protocol provides a general method to screen E2MIC derivatives for their ability to inhibit the COX-2 enzyme, a key target for anti-inflammatory agents.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (E2MIC derivatives) dissolved in DMSO

  • Celecoxib (positive control)

  • DMSO (vehicle control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • EIA detection kit for Prostaglandin E2 (PGE2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compounds and the positive control (Celecoxib) in DMSO.

  • Assay Setup: a. In a 96-well plate, add 10 µL of the assay buffer. b. Add 1 µL of the diluted test compounds, positive control, or DMSO (for vehicle control) to the respective wells. c. Add 10 µL of the human recombinant COX-2 enzyme solution to all wells and mix gently. d. Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: a. Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution to all wells. b. Incubate the plate at 37°C for 10 minutes.

  • Detection: a. Stop the reaction by adding a stopping solution as per the manufacturer's instructions for the PGE2 EIA kit. b. Measure the amount of PGE2 produced using the EIA kit and a microplate reader. The amount of PGE2 is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration compared to the vehicle control. b. Plot the percent inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

cluster_pathway COX-2 Signaling Pathway & Inhibition cluster_inhibition Mechanism of Inhibition AA Arachidonic Acid (Substrate) COX2 COX-2 Enzyme AA->COX2 PGE2 Prostaglandin E2 (Product) COX2->PGE2 Blocked No Product Formation COX2->Blocked Inflammation Inflammation Pain, Fever PGE2->Inflammation Inhibitor E2MIC Derivative (Inhibitor) Inhibitor->COX2 Binds to Active Site

Conceptual diagram of COX-2 enzyme inhibition by an E2MIC derivative.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method to determine the MIC of E2MIC derivatives against a target bacterial strain.

Materials:

  • Test compounds (E2MIC derivatives) dissolved in DMSO

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader (600 nm)

  • Resazurin solution (optional, for viability visualization)

Procedure:

  • Bacterial Inoculum Preparation: a. Grow the bacterial strain overnight in MHB. b. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add 100 µL of the stock solution of the test compound (e.g., at 256 µg/mL) to the first column of wells. c. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a range of concentrations.

  • Inoculation: a. Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells. b. Include a positive control (bacteria with no compound) and a negative/sterility control (broth only).

  • Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. b. Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the positive control. c. A viability indicator like Resazurin can be added; a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

Start Prepare Compound Library (E2MIC Analogs) Primary Primary High-Throughput Screen (e.g., Target-based Enzyme Assay) Start->Primary Hits Identify 'Hits' (Compounds with Activity) Primary->Hits Active NoActivity Inactive Primary->NoActivity Inactive Secondary Secondary Assays (e.g., Cell-based Potency, Cytotoxicity) Hits->Secondary SAR Lead Optimization (Structure-Activity Relationship) Secondary->SAR Candidate Preclinical Candidate Selection SAR->Candidate Optimized Properties

A typical drug discovery cascade for developing E2MIC derivatives.

References

Application Notes: Ethyl 2-mercapto-1H-imidazole-4-carboxylate as a Versatile Precursor for Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a highly functionalized heterocyclic compound that serves as a valuable and versatile building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its unique structure, featuring an imidazole core, a reactive mercapto group, and an ethyl ester moiety, allows for diverse chemical modifications, leading to the development of novel therapeutic agents across different disease areas. This document provides an overview of its application in the synthesis of anticancer and anesthetic agents, complete with experimental protocols and pathway diagrams.

The imidazole ring is a key structural motif in many biologically active molecules and approved drugs, contributing to properties like hydrogen bonding and metal ion coordination, which are crucial for target engagement.[1] The mercapto group offers a handle for various transformations, including alkylation, oxidation, and desulfurization, enabling the synthesis of a wide array of derivatives.

Application 1: Anticancer Agents - Tubulin Inhibitors

Derivatives of this compound have shown significant potential as anticancer agents by targeting microtubule dynamics. While direct derivatization of the mercapto group can yield bioactive compounds, closely related imidazole derivatives, such as ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate, have demonstrated potent antitubulin activity, leading to apoptosis in cancer cells.[2]

Mechanism of Action: Disruption of Microtubule Dynamics and Induction of Apoptosis

Tubulin inhibitors interfere with the polymerization and depolymerization of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[3][4] By disrupting microtubule dynamics, these agents arrest the cell cycle in the G2/M phase, leading to prolonged mitotic arrest. This arrest activates the spindle assembly checkpoint, which, if not resolved, ultimately triggers the intrinsic apoptotic pathway.[3] Key events include the phosphorylation of anti-apoptotic proteins like Bcl-2 and the activation of caspases, leading to programmed cell death.[3]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of a representative imidazole derivative, ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (a structural analog of a potential derivative from the title precursor), against human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHeLa (Cervical)0.737 ± 0.05[2][5]
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylateHT-29 (Colon)1.194 ± 0.02[2][5]

Application 2: Anesthetic Agents - Etomidate Analogues

This compound serves as a precursor for the synthesis of etomidate analogues, a class of potent intravenous anesthetic agents. The synthesis involves the key step of desulfurization to yield the core imidazole-4-carboxylate structure found in etomidate.[6][7]

Mechanism of Action: Positive Allosteric Modulation of GABAa Receptors

Etomidate and its analogues exert their anesthetic effects by enhancing the function of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These compounds act as positive allosteric modulators, binding to a site on the GABAA receptor distinct from the GABA binding site. This binding potentiates the effect of GABA, leading to an increased influx of chloride ions into the neuron.[8] The resulting hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, leading to sedation and hypnosis.[9]

Quantitative Data: Potency of Etomidate Analogues

The potency of etomidate and its analogues is typically measured by their ability to potentiate GABA-induced chloride currents in vitro or by their hypnotic effective dose (ED50) in vivo. While specific quantitative data for a direct derivative is not available, etomidate itself is a highly potent anesthetic.

Experimental Protocols

Protocol 1: Synthesis of an N-Substituted this compound Derivative (General Procedure)

This protocol describes a general method for the N-alkylation of the imidazole ring, a common first step in the synthesis of various APIs.

  • Step 1: N-Alkylation.

    • To a solution of this compound in a suitable solvent (e.g., dimethylformamide), add a base (e.g., potassium carbonate).

    • Add the desired alkyl halide (e.g., dodecyl bromide for an anticancer analogue or a substituted phenylethyl bromide for an etomidate analogue) dropwise at room temperature.

    • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).

    • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the N-substituted derivative.

Protocol 2: Desulfurization for the Synthesis of an Etomidate Analogue Core

This protocol is adapted from the synthesis of cyclopropyl-etomidate and describes the removal of the mercapto group.[6]

  • Step 1: Oxidative Desulfurization.

    • Prepare a solution of sodium nitrite and concentrated nitric acid in water and cool to 10 °C.

    • Slowly add a solution of the N-substituted this compound derivative (from Protocol 1) in chloroform to the stirred acidic solution at 10 °C.

    • Allow the reaction to stir at room temperature for 1.5 hours.

    • Neutralize the reaction mixture with a saturated solution of sodium carbonate.

    • Extract the aqueous layer with chloroform.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to yield the desulfurized imidazole-4-carboxylate core.

Visualizations

anticancer_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Drug Drug Tubulin Tubulin Drug->Tubulin Inhibition of polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic_Spindle Microtubules->Mitotic_Spindle Formation G2M_Arrest G2M_Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Bcl2 Bcl2 G2M_Arrest->Bcl2 Phosphorylation (inactivation) Caspases Caspases Bcl2->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution

Caption: Anticancer mechanism via microtubule disruption.

anesthetic_pathway cluster_synapse Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABAa_Receptor GABAA Receptor (Chloride Channel) GABA_vesicle->GABAa_Receptor GABA release and binding Hyperpolarization Hyperpolarization GABAa_Receptor->Hyperpolarization Increased Cl- influx Reduced_Excitability Reduced Neuronal Excitability (Anesthesia) Hyperpolarization->Reduced_Excitability Etomidate_Analogue Etomidate_Analogue Etomidate_Analogue->GABAa_Receptor Positive Allosteric Modulation

Caption: Anesthetic mechanism via GABAA receptor modulation.

References

Application Notes: Anticancer Properties of Ethyl 2-mercapto-1H-imidazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of imidazole are being extensively investigated for their potential as anticancer agents due to their ability to interact with various biological targets, including kinases, tubulin, and DNA.[3][4] This document provides detailed application notes on the anticancer properties of derivatives of "Ethyl 2-mercapto-1H-imidazole-4-carboxylate."

Due to a lack of publicly available data on the anticancer activities of direct derivatives of "this compound," this report focuses on a closely related and well-studied analog: Ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate . The findings presented herein for this 5-amino analog provide valuable insights into the potential anticancer mechanisms and activities of the broader class of substituted imidazole-4-carboxylate derivatives. The primary focus of this document is the derivative Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (EADIC) , which has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer cell lines.[5]

Anticancer Activity of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (EADIC)

EADIC has been synthesized and evaluated for its potential to inhibit the growth of several human cancer cell lines. The preliminary screening of a series of 5-amino-1-N-substituted-imidazole-4-carboxylate derivatives revealed that those with alkyl chains at the N-1 position of the imidazole core exhibited notable inhibitory effects on cancer cell growth and proliferation.[5] The most significant activity was observed with EADIC, which has a dodecyl chain at the N-1 position.[5]

Mechanism of Action

Further investigations into the anticancer mechanism of EADIC have revealed a multi-faceted approach to inhibiting cancer cell growth and survival. The key mechanisms identified are:

  • Antitubulin Activity: EADIC has been shown to possess antitubulin activity, interfering with the dynamics of microtubule polymerization and depolymerization.[5] This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis.

  • Induction of Apoptosis: Treatment with EADIC leads to the induction of early apoptosis in cancer cells.[5] This programmed cell death is a crucial mechanism for eliminating cancerous cells.

  • Mitochondrial Membrane Potential Disruption: EADIC significantly reduces the mitochondrial membrane potential in a dose-dependent manner.[5] This disruption is a key event in the intrinsic pathway of apoptosis, leading to the release of pro-apoptotic factors from the mitochondria.

  • Inhibition of Colony Formation and Migration: EADIC has been observed to significantly inhibit the ability of cancer cells to form colonies and to migrate.[5] These effects are critical in preventing tumor growth and metastasis.

  • Antiadhesive Effects: The compound also exhibits antiadhesive effects on cancer cells, which can further contribute to the inhibition of metastasis.[5]

Data Presentation

The following table summarizes the in vitro anticancer activity of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (EADIC) against a panel of human cancer cell lines, expressed as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

CompoundCancer Cell LineCell Line TypeIC50 (µM) after 72h Treatment
Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (EADIC) HeLaCervical Cancer0.737 ± 0.05
HT-29Colon Cancer1.194 ± 0.02
HCT-15Colon Cancer> 10
A549Lung Cancer> 10
MDA-MB-231Breast Cancer> 10

Data sourced from a study on 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anticancer properties of EADIC.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HeLa, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • After 24 hours, treat the cells with various concentrations of the test compound (EADIC) and a vehicle control (DMSO).

  • Incubate the plates for 72 hours.

  • Following incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the polymerization of tubulin into microtubules.

Materials:

  • Tubulin polymerization assay kit (containing purified tubulin, GTP, and a fluorescent reporter)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • Glycerol

  • Test compound (EADIC), positive control (e.g., Paclitaxel), and negative control (e.g., Nocodazole)

  • 96-well, black, clear-bottom plates

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare the tubulin reaction mix on ice with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.

  • Pre-warm the 96-well plate to 37°C.

  • Add 5 µL of 10x concentrated test compound, controls, or vehicle to the appropriate wells.

  • Initiate the polymerization by adding 45 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed microplate reader.

  • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm) every minute for 60 minutes at 37°C.

  • Plot the fluorescence intensity versus time to obtain polymerization curves.

Apoptosis Assay (Mitochondrial Membrane Potential - JC-1 Assay)

This assay uses the JC-1 dye to detect changes in the mitochondrial membrane potential, an early indicator of apoptosis.

Materials:

  • Cancer cell lines

  • JC-1 dye solution

  • Assay buffer

  • Positive control (e.g., CCCP or FCCP)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture and treat cells with the test compound for the desired time.

  • For a positive control, treat a separate batch of cells with a mitochondrial membrane potential disruptor like CCCP.

  • Harvest and wash the cells with PBS.

  • Resuspend the cells in the JC-1 staining solution and incubate for 15-30 minutes at 37°C.

  • Wash the cells with the provided assay buffer.

  • Analyze the cells using a flow cytometer or fluorescence microscope. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low potential, JC-1 remains as monomers and fluoresces green.

  • Quantify the shift from red to green fluorescence to determine the percentage of apoptotic cells.

Cell Migration Assay (Transwell or Boyden Chamber Assay)

This assay assesses the ability of cancer cells to migrate through a porous membrane.

Materials:

  • Transwell inserts (with appropriate pore size for the cell type)

  • 24-well plates

  • Serum-free and serum-containing cell culture medium

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Pre-hydrate the Transwell inserts with serum-free medium.

  • Add serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.

  • Seed the cancer cells, pre-treated with the test compound or vehicle, in serum-free medium into the upper chamber of the Transwell insert.

  • Incubate for a period that allows for cell migration (e.g., 24-48 hours).

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol.

  • Stain the cells with crystal violet.

  • Count the number of migrated cells in several fields of view under a microscope.

Visualizations

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies A Cancer Cell Lines (e.g., HeLa, HT-29) B Treatment with EADIC Derivatives A->B C MTT Assay (Cell Viability) B->C E Tubulin Polymerization Assay B->E F Apoptosis Assay (JC-1) B->F G Cell Migration Assay B->G H Colony Formation Assay B->H D IC50 Determination C->D

Caption: Workflow for evaluating the anticancer properties of EADIC derivatives.

Signaling Pathway: Intrinsic Apoptosis

G cluster_0 Mitochondrion cluster_1 Cytosol MMP Mitochondrial Membrane Potential (ΔΨm) CytoC_m Cytochrome c CytoC_c Cytochrome c CytoC_m->CytoC_c release EADIC EADIC Derivative Bax_Bak Bax/Bak Activation EADIC->Bax_Bak induces Bax_Bak->MMP disrupts Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 cleaves Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis executes CytoC_c->Apoptosome Apoptosome->Casp9 activates

References

Unlocking Therapeutic Potential: Ethyl 2-mercapto-1H-imidazole-4-carboxylate as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Ethyl 2-mercapto-1H-imidazole-4-carboxylate is a heterocyclic compound belonging to the imidazole family. Its structure, featuring a reactive mercapto group and an imidazole core, positions it as a candidate for interacting with biological macromolecules, including enzymes. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, while the thiol group can form covalent bonds with protein residues, suggesting a potential for enzyme inhibition.[1] This application note provides an overview of the theoretical basis for its inhibitory action and outlines detailed protocols for its investigation as an enzyme inhibitor, with a focus on cyclooxygenase (COX) enzymes as a potential target class, based on the activity of structurally similar compounds.

Principle of Action

The potential mechanism of enzyme inhibition by this compound is rooted in its chemical structure. The nucleophilic mercapto group can potentially interact with and form covalent adducts with electrophilic residues within the active site of certain enzymes. Furthermore, the imidazole nucleus is a common motif in many biologically active molecules and can engage in various non-covalent interactions, such as hydrogen bonding and pi-stacking, with enzyme active sites.

Potential Applications

Based on the known biological activities of imidazole derivatives, this compound holds potential for investigation in several therapeutic areas:

  • Anti-inflammatory Research: Structurally similar compounds have demonstrated potent inhibition of cyclooxygenase (COX) enzymes, with IC50 values in the nanomolar range.[1] This suggests that this compound may also act as a COX inhibitor, with potential applications in the development of novel anti-inflammatory agents.

  • Antimicrobial Drug Discovery: The imidazole scaffold is a key component of many antimicrobial agents. This compound could be screened against a panel of bacterial and fungal enzymes to identify potential antimicrobial targets.

  • Anticancer Research: Certain imidazole derivatives have exhibited cytotoxic effects against various cancer cell lines.[1] Investigating the inhibitory effects of this compound on enzymes involved in cancer cell proliferation and survival could unveil new avenues for cancer therapy.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the inhibitory activity of this compound against specific enzyme targets. The following table is provided as a template for researchers to populate with their experimental data when evaluating this compound.

Target EnzymeInhibitor Concentration (µM)Percent Inhibition (%)IC50 (µM)Ki (µM)Mechanism of Inhibition
e.g., COX-1User-definedUser-definedUser-definedUser-definedUser-defined
e.g., COX-2User-definedUser-definedUser-definedUser-definedUser-defined
Other TargetUser-definedUser-definedUser-definedUser-definedUser-defined

Experimental Protocols

The following are detailed protocols for investigating the enzyme inhibitory activity of this compound. As a primary example, a protocol for assessing inhibition of COX enzymes is provided, based on established methodologies.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against ovine COX-1 and human recombinant COX-2.

Materials:

  • This compound (dissolved in DMSO)

  • Ovine COX-1 enzyme

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E2 (PGE2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound in DMSO. Serially dilute the compound in reaction buffer to achieve a range of desired concentrations. Prepare substrate and enzyme solutions in reaction buffer.

  • Enzyme Inhibition Reaction:

    • To each well of a 96-well plate, add 20 µL of the diluted inhibitor solution or vehicle control (DMSO in reaction buffer).

    • Add 20 µL of COX-1 or COX-2 enzyme solution to the respective wells.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of arachidonic acid solution to each well.

    • Incubate the plate at 37°C for 2 minutes.

    • Stop the reaction by adding 10 µL of 1 M HCl.

  • Quantification of Prostaglandin E2 (PGE2):

    • Following the reaction, quantify the amount of PGE2 produced using a commercial EIA kit. Follow the manufacturer's instructions for the assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: General Workflow for Characterizing an Enzyme Inhibitor

This protocol provides a logical sequence for the comprehensive characterization of a novel enzyme inhibitor.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action Studies cluster_3 Phase 4: Selectivity Profiling A Primary Enzyme Assay (Single Concentration) B Identify Potential 'Hits' A->B C Dose-Response Curve Generation B->C D Calculate IC50 Value C->D E Kinetic Assays (Varying Substrate and Inhibitor Concentrations) D->E F Determine Inhibition Type (Competitive, Non-competitive, etc.) E->F G Calculate Ki Value F->G H Screen Against a Panel of Related Enzymes G->H I Determine Selectivity Index H->I COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX1->Prostaglandin_H2 COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Thromboxanes Thromboxanes Prostaglandin_H2->Thromboxanes Inhibitor Ethyl 2-mercapto-1H- imidazole-4-carboxylate Inhibitor->COX1 Inhibition Inhibitor->COX2 Inhibition IC50_Workflow A Prepare Serial Dilutions of Inhibitor B Set up Enzyme Reactions with Inhibitor A->B D Measure Enzyme Activity B->D C Include Positive and Negative Controls C->D E Calculate Percent Inhibition D->E F Plot Dose-Response Curve E->F G Determine IC50 Value F->G

References

Application Notes and Protocols for Ethyl 2-mercapto-1h-imidazole-4-carboxylate as an Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-mercapto-1h-imidazole-4-carboxylate is a heterocyclic compound featuring an imidazole ring substituted with a mercapto group and an ethyl carboxylate group. The presence of the mercapto (-SH) group suggests that this molecule possesses antioxidant properties, as thiol compounds are known to be effective radical scavengers. This document provides detailed application notes on the potential antioxidant activities of this compound and standardized protocols for its evaluation.

The antioxidant action of mercaptoimidazole derivatives is primarily attributed to their ability to donate a hydrogen atom from the thiol group to neutralize free radicals, thus mitigating oxidative stress.[1][2] Studies on the parent molecule, 2-mercaptoimidazole (2MI), have shown it to be a potent scavenger of hydroxyl (HO•) and hydroperoxyl (HOO•) radicals.[1][2][3] In lipid media, 2MI has demonstrated faster radical scavenging activity than common natural antioxidants like ascorbic acid and Trolox.[1][2][3] The imidazole ring itself can also contribute to the overall antioxidant capacity.

These application notes will guide researchers in exploring the antioxidant potential of this compound through established in vitro assays.

Data Presentation

Currently, there is a lack of specific quantitative data in the public domain for the antioxidant activity of this compound. The following tables are provided as templates for researchers to populate with their experimental data for this compound and a standard antioxidant for comparison.

Table 1: DPPH Radical Scavenging Activity

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compound
Ascorbic Acid (Standard)

Table 2: ABTS Radical Cation Scavenging Activity

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compound
Trolox (Standard)

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

CompoundConcentration (µg/mL)Absorbance at 593 nmFRAP Value (µM Fe(II) Equivalent)
This compound
FeSO4 (Standard)

Experimental Protocols

The following are detailed protocols for three common in vitro antioxidant assays that can be used to evaluate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the ascorbic acid standard.

  • Assay:

    • To a 96-well microplate, add 100 µL of the various concentrations of the test compound or standard to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the control, add 100 µL of methanol in place of the sample.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent. From the stock solution, prepare a series of dilutions. Prepare similar dilutions for the Trolox standard.

  • Assay:

    • To a 96-well microplate, add 10 µL of the various concentrations of the test compound or standard to different wells.

    • Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (ABTS•+ solution without sample) and Abs_sample is the absorbance of the test compound.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of scavenging activity against the concentration of the test compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance.

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of Test Samples and Standard: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare a series of dilutions of FeSO₄ for the standard curve.

  • Assay:

    • To a 96-well microplate, add 10 µL of the various concentrations of the test compound or standard to different wells.

    • Add 190 µL of the pre-warmed FRAP reagent to each well.

  • Incubation: Incubate the microplate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance of each well at 593 nm using a microplate reader.

  • Calculation: Create a standard curve using the absorbance values of the FeSO₄ standards. The FRAP value of the test compound is then determined by comparing its absorbance with the standard curve and is expressed as µM of Fe(II) equivalents.

Visualization of Experimental Workflow and Antioxidant Mechanism

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the antioxidant activity of this compound.

G cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare dilutions of This compound dpph DPPH Assay prep_compound->dpph abts ABTS Assay prep_compound->abts frap FRAP Assay prep_compound->frap prep_standard Prepare dilutions of Standard Antioxidant prep_standard->dpph prep_standard->abts prep_standard->frap prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->dpph prep_reagents->abts prep_reagents->frap measure Measure Absorbance dpph->measure abts->measure frap->measure calculate Calculate % Inhibition and FRAP Value measure->calculate ic50 Determine IC50 Values calculate->ic50

Caption: General workflow for in vitro antioxidant activity assessment.

Proposed Antioxidant Mechanism

The antioxidant activity of this compound is likely mediated by the donation of a hydrogen atom from its mercapto group to a free radical.

G compound This compound (R-SH) radical Free Radical (X•) thiyl_radical Thiyl Radical (R-S•) compound->thiyl_radical H• donation product Neutralized Radical (XH) radical->product H• acceptance

Caption: Proposed free radical scavenging mechanism.

References

Application Notes and Protocols: Synthesis of Metal Complexes with Ethyl 2-mercapto-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of metal complexes utilizing Ethyl 2-mercapto-1H-imidazole-4-carboxylate. This versatile ligand offers a unique platform for the development of novel metal-based compounds with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic compound featuring multiple coordination sites: the sulfur atom of the mercapto group, the nitrogen atoms of the imidazole ring, and the oxygen atom of the carboxylate group.[1] This multi-dentate character allows it to form stable complexes with a variety of transition metals. The resulting metal complexes have garnered interest due to their potential as therapeutic agents, catalysts, and functional materials. The imidazole moiety is a well-known component in biologically active molecules and its incorporation into metal complexes can lead to compounds with enhanced pharmacological properties, including antimicrobial and anticancer activities.[2]

General Principles of Coordination

The coordination of this compound to a metal center can occur through several modes. The deprotonated thiol group (thiolate) is a soft donor, showing a high affinity for soft metal ions. The imidazole ring possesses two nitrogen atoms, a pyridinic-type nitrogen that is a good σ-donor and a pyrrolic-type nitrogen that can also participate in coordination upon deprotonation. The ester group offers an additional potential coordination site through the carbonyl oxygen. The versatile coordination behavior of this ligand allows for the formation of mononuclear, binuclear, or polynuclear complexes with diverse geometries.

Experimental Protocols

The following are generalized protocols for the synthesis of transition metal complexes with this compound. These should be considered as starting points and may require optimization for specific metal salts and desired complex stoichiometries.

Protocol 1: General Synthesis of a Metal(II) Complex

This protocol describes a general method for the synthesis of a Metal(II) complex, such as those with Co(II), Ni(II), Cu(II), or Zn(II).

Materials:

  • This compound

  • Metal(II) chloride or acetate salt (e.g., CoCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O, CuCl₂·2H₂O, Zn(CH₃COO)₂·2H₂O)

  • Methanol or Ethanol

  • Triethylamine or Sodium Acetate (as a base)

  • Diethyl ether

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in 20 mL of warm methanol or ethanol in a 100 mL round-bottom flask with stirring.

  • Deprotonation (Optional but Recommended): To the ligand solution, add a stoichiometric amount of a weak base, such as triethylamine (2 mmol) or sodium acetate (2 mmol), to facilitate the deprotonation of the mercapto group. Stir the solution for 15-20 minutes at room temperature.

  • Metal Salt Addition: In a separate beaker, dissolve the Metal(II) salt (1 mmol) in 10 mL of methanol or ethanol. Add this solution dropwise to the stirring ligand solution.

  • Reaction: Upon addition of the metal salt, a color change or precipitation is often observed. Attach a condenser to the flask and reflux the reaction mixture for 2-4 hours.

  • Isolation of the Complex: After reflux, allow the mixture to cool to room temperature. If a precipitate has formed, collect it by vacuum filtration. If no precipitate forms, reduce the volume of the solvent by rotary evaporation until a solid begins to form, then cool the flask in an ice bath to maximize precipitation.

  • Washing and Drying: Wash the collected solid precipitate with small portions of cold methanol or ethanol, followed by diethyl ether, to remove any unreacted starting materials. Dry the complex in a desiccator over anhydrous CaCl₂.

Visualizing the Synthesis Workflow

Synthesis_Workflow Ligand Dissolve Ligand in Solvent Base Add Base (e.g., Triethylamine) Ligand->Base Stir Reaction Mix and Reflux (2-4 hours) Base->Reaction Add Metal Salt Solution Metal Dissolve Metal Salt in Solvent Metal->Reaction Isolation Cool and Isolate Precipitate Reaction->Isolation Washing Wash with Solvent and Ether Isolation->Washing Drying Dry the Complex Washing->Drying FinalProduct Characterize Final Product Drying->FinalProduct

Caption: General workflow for the synthesis of a metal complex.

Characterization Data

The synthesized complexes should be characterized by various spectroscopic and analytical techniques to confirm their structure and purity. The following tables summarize typical data that can be expected for transition metal complexes of this compound, based on related structures found in the literature.

Table 1: Physicochemical and Analytical Data
Complex Formula (Example)ColorYield (%)M.p. (°C)Molar Conductance (Ω⁻¹ cm² mol⁻¹) in DMF
[Co(L)₂(H₂O)₂]Dark Green~75>30010-20
[Ni(L)₂(H₂O)₂]Pale Green~80>30012-25
[Cu(L)₂]Dark Brown~85>3008-18
[Zn(L)₂]White~90>30015-28

L represents the deprotonated form of this compound. Low molar conductance values suggest non-electrolytic nature of the complexes.

Table 2: Key Spectroscopic Data
ComplexKey IR Bands (cm⁻¹) ν(N-H)ν(C=N)ν(C=O)ν(M-N)ν(M-S)Electronic Spectra λmax (nm) in DMF
Ligand ~3150~1630~1700---
[Co(L)₂(H₂O)₂] Not observed~1610~1680~520~410~450, ~670
[Ni(L)₂(H₂O)₂] Not observed~1615~1685~515~415~390, ~620, ~950
[Cu(L)₂] Not observed~1605~1675~525~405~440, ~680
[Zn(L)₂] Not observed~1620~1690~510~420~350

Shifts in the ν(C=N) and the disappearance of the ν(S-H) band (around 2550 cm⁻¹) in the complexes' IR spectra are indicative of coordination through the imidazole nitrogen and the deprotonated sulfur atom. The shift in ν(C=O) suggests the involvement of the carboxylate group in coordination. The appearance of new bands in the far-IR region can be attributed to M-N and M-S stretching vibrations.

Potential Applications in Drug Development

Metal complexes derived from imidazole-based ligands have shown significant promise in various therapeutic areas. The incorporation of a metal center can modulate the biological activity of the organic ligand, often leading to enhanced efficacy.

  • Antimicrobial Activity: The chelation of metal ions is known to enhance the antimicrobial properties of certain organic compounds. The resulting complexes can exhibit increased lipophilicity, facilitating their transport across microbial cell membranes.

  • Anticancer Activity: Many metal complexes, particularly those of platinum, ruthenium, and copper, have been investigated as potential anticancer agents.[2] The mechanism of action often involves binding to DNA, inhibition of key enzymes, or the generation of reactive oxygen species.

  • Enzyme Inhibition: The imidazole ring is a key component of the amino acid histidine, which frequently plays a crucial role in the active sites of enzymes. Metal complexes of imidazole derivatives can act as inhibitors for metalloenzymes.

Visualizing a Potential Mechanism of Action

Signaling_Pathway cluster_cell Complex Metal Complex Cell Cancer Cell Complex->Cell Cellular Uptake DNA Nuclear DNA Cell->DNA Intercalation/ Binding ROS Reactive Oxygen Species (ROS) Cell->ROS Induction Membrane Cell Membrane Apoptosis Apoptosis DNA->Apoptosis DNA Damage ROS->Apoptosis Oxidative Stress

Caption: A potential anticancer mechanism of action for the metal complex.

Conclusion

This compound is a promising ligand for the synthesis of a wide array of metal complexes. The straightforward synthetic protocols and the potential for diverse applications, particularly in drug development, make these compounds an exciting area for further research. The characterization data provided serves as a benchmark for researchers working on the synthesis and identification of new metal complexes based on this versatile scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthesis route for this compound?

A1: A widely used method involves the cyclization of ethyl acetamidoacetate with potassium thiocyanate.[1] This is followed by catalytic oxidation to remove the sulfhydryl group, hydrolysis, and subsequent esterification to yield the target compound.[1] Another approach starts from glycine, proceeding through acetyl glycine and its ethyl ester, followed by a reaction with methyl formate and subsequent cyclization.[2]

Q2: What are some of the key challenges and side reactions in this synthesis?

A2: Key challenges include achieving a high yield, managing viscous reaction mixtures, and avoiding the formation of byproducts during oxidation.[2][3] In some routes, the use of toxic or expensive starting materials like diaminomaleonitrile can be a concern.[3] High temperatures during certain steps can also lead to the formation of impurities.[3]

Q3: How can I improve the yield of the reaction?

A3: Optimizing reaction conditions is crucial for improving the yield. This includes careful control of temperature, reaction time, and the choice of solvents and reagents. For instance, in the cyclization step, maintaining the temperature between 15°C and 19°C when using sodium hydride and methyl formate is important.[2] A patent suggests that using specific catalysts during the oxidation step can improve selectivity and yield.[1]

Q4: Are there alternative, more efficient synthesis methods available?

A4: Yes, researchers have developed novel synthesis methods to improve efficiency and avoid hazardous materials. One such method utilizes diethyl oxalate and ethyl chloroacetate as starting materials, proceeding through a three-step process that offers simpler operation and milder reaction conditions.[3][4] Microwave-assisted synthesis has also been explored for the preparation of related imidazole-4-carboxylates, which can significantly reduce reaction times.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield in Cyclization Step Incomplete reaction due to insufficient reaction time or non-optimal temperature.Ensure the reaction goes to completion by monitoring with TLC.[1] Maintain the recommended temperature range for each specific protocol (e.g., 15-19°C for the NaH/methyl formate method).[2] Allow the reaction to proceed for the specified duration, sometimes overnight.[2]
Viscous Reaction Mixture Halting Stirring Formation of a thick condensate during the reaction.This can be a natural progression of the reaction.[2] If stirring stops, allow the mixture to stand overnight as per the protocol to ensure the reaction completes.[2] Using a robust mechanical stirrer is recommended.[2]
Formation of Impurities During Oxidation Use of harsh oxidizing agents or high temperatures.Employ milder oxidizing agents. A method using 50% hydrogen peroxide at 55°C-60°C has been reported.[2] A patent also describes catalytic oxidation which can offer higher selectivity.[1]
Difficulty in Product Purification Presence of unreacted starting materials or byproducts.Recrystallization is a common and effective purification method. Ethanol is often used for recrystallizing the crude product.[2] For some newer methods, a simple acid-base treatment can be sufficient for purification.[3][4]

Experimental Protocols

Protocol 1: Synthesis from Glycine[2]
  • Synthesis of Acetyl Glycine: Dissolve 22.5g of glycine in 96mL of water and add 47mL of acetic anhydride in batches while stirring at 20°C. After 30 minutes, add the remaining acetic anhydride and continue stirring for 2 hours. Freeze the mixture overnight, filter, and dry the solid.

  • Synthesis of Acetyl Glycine Ethyl Ester: Add 11.7g of acetyl glycine, 117mL of ethanol, and 11.7g of a strong acidic styrene cation exchange resin to a round-bottom flask. Reflux with vigorous stirring for 3 hours. Cool, filter, and concentrate the filtrate to obtain the product.

  • Synthesis of Ethyl 2-mercapto-4-imidazolecarboxylate: To a three-necked flask with 2.6g of 60% NaH and 15mL of toluene under N2, slowly add 15mL of methyl formate, keeping the temperature between 15°C and 19°C. Cool to 0°C and slowly add a solution of 8.7g of acetyl glycine ethyl ester in toluene over 1 hour. Allow the mixture to warm to room temperature and let it stand overnight. The resulting crude product is then recrystallized from ethanol.

Protocol 2: Alternative Synthesis from Diethyl Oxalate and Ethyl Chloroacetate[3]
  • Reaction of Diethyl Oxalate and Ethyl Chloroacetate: Diethyl 2-chloro-3-oxosuccinate is prepared from diethyl oxalate and ethyl chloroacetate.

  • Condensation with Butyramidinium: The resulting product is then reacted with butyramidinium in ethanol to produce diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

  • Grignard Reaction: This intermediate undergoes a Grignard reaction with CH3MgBr to yield the final product, which can be purified by a simple acid-base treatment.

Yield Comparison

Synthesis Route Key Reagents Reported Yield Reference
From GlycineGlycine, Acetic Anhydride, Ethanol, NaH, Methyl Formate32.9% (for the mercapto-imidazole ester step)[2]
From DiaminomaleonitrileDiaminomaleonitrile, Trimethyl Orthobutyrate62.7% (overall for a related compound)[3]
From Diethyl OxalateDiethyl Oxalate, Ethyl Chloroacetate, Butyramidinium71% (for an intermediate step)[3]
Patent using Acetyl Glycine Ethyl EsterAcetyl Glycine Ethyl Ester, Potassium Tert-butoxide, Ethyl Formate85.3% (for the mercapto-imidazole ester step)[1]

Visual Guides

Synthesis_Workflow_from_Glycine Glycine Glycine Acetyl_Glycine Acetyl Glycine Glycine->Acetyl_Glycine Acetic Anhydride Acetyl_Glycine_Ethyl_Ester Acetyl Glycine Ethyl Ester Acetyl_Glycine->Acetyl_Glycine_Ethyl_Ester Ethanol, Acid Resin Crude_Product Crude Ethyl 2-mercapto- 1H-imidazole-4-carboxylate Acetyl_Glycine_Ethyl_Ester->Crude_Product 1. NaH, Methyl Formate 2. Toluene Final_Product Purified Ethyl 2-mercapto- 1H-imidazole-4-carboxylate Crude_Product->Final_Product Recrystallization (Ethanol)

Caption: Synthesis workflow starting from Glycine.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Temp Verify Reaction Temperature Start->Check_Temp Check_Time Verify Reaction Time Check_Temp->Check_Time Correct Adjust_Temp Adjust Temperature to Protocol Specs Check_Temp->Adjust_Temp Incorrect Check_Reagents Check Reagent Quality & Stoichiometry Check_Time->Check_Reagents Sufficient Increase_Time Increase Reaction Time (Monitor with TLC) Check_Time->Increase_Time Too Short Use_New_Reagents Use Fresh/Pure Reagents Check_Reagents->Use_New_Reagents Suspect Improved Yield Improved Check_Reagents->Improved Correct Adjust_Temp->Improved Increase_Time->Improved Use_New_Reagents->Improved

Caption: Troubleshooting logic for low synthesis yield.

References

Optimizing reaction conditions for "Ethyl 2-mercapto-1h-imidazole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, helping users to identify problems and implement effective solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or depleted reagents.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred for the recommended duration at the specified temperature.[1]- Use fresh and properly stored reagents.
Moisture contamination: The presence of water can quench moisture-sensitive reagents like sodium hydride (NaH).[1]- Use anhydrous solvents and glassware.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Poor quality of starting materials: Impurities in the starting materials can interfere with the reaction.- Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, melting point).- Purify starting materials if necessary.
Presence of Impurities in the Final Product Side reactions: Undesired side reactions can lead to the formation of byproducts.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions.- Follow the recommended purification procedures, such as recrystallization or column chromatography, diligently.[1][2]
Incomplete removal of starting materials or intermediates: Unreacted starting materials or intermediates from previous steps may be carried over.- Ensure complete conversion at each step by monitoring with TLC.- Optimize the work-up and purification procedures to effectively remove unreacted components.
Reaction Stalls or Proceeds Very Slowly Insufficient activation: The base (e.g., NaH) may not be effectively deprotonating the starting material.- Ensure the NaH is fresh and has not been passivated by atmospheric moisture.- Consider using a stronger base or a different solvent system if the issue persists.
Low reaction temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.- Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. The cyclization step is typically heated to 55°C-60°C.[1]
Difficulty in Isolating the Product Product is highly soluble in the solvent: The product may not precipitate effectively from the reaction mixture or recrystallization solvent.- Cool the solution to a lower temperature to induce precipitation.[1]- Concentrate the solution by removing some of the solvent under reduced pressure.- Try a different solvent or a mixture of solvents for recrystallization.
Formation of an oil instead of a solid: The product may separate as an oil rather than a crystalline solid.- Try scratching the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the desired product if available.- Dissolve the oil in a minimal amount of a suitable solvent and attempt to precipitate it by adding a non-solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

A1: The formation of the imidazole ring through cyclization is a critical step that significantly influences the overall yield and purity of the final product.[1] Careful control of temperature and reaction time during this step is crucial for success.[1]

Q2: How can I improve the yield of the reaction?

A2: To improve the yield, ensure that all reagents are of high purity and that anhydrous conditions are maintained, especially when using moisture-sensitive reagents like sodium hydride.[1] Monitoring the reaction progress by TLC to ensure completion and optimizing the purification steps can also significantly enhance the yield.

Q3: What are the common side products in this synthesis?

A3: While specific side products are not extensively documented in the provided literature, potential side reactions could include incomplete cyclization, oxidation of the mercapto group if not handled under an inert atmosphere, or side reactions involving the ester group under harsh basic or acidic conditions.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is a commonly used method for purifying the final product, this compound.[1] The choice of solvent for recrystallization is critical and may require some experimentation to find the optimal system.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions should be taken. Sodium hydride (NaH) is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere.[1] Toluene is a flammable and toxic solvent. Concentrated acids and bases used in the work-up are corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

A representative synthesis of this compound involves a multi-step process. The key cyclization step is detailed below.

Synthesis of Ethyl 2-mercapto-4-imidazolecarboxylate [1]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, add 2.6 g of 60% sodium hydride (NaH) and 15 mL of toluene.

  • Addition of Methyl Formate: Slowly add 15 mL of methyl formate while maintaining the temperature between 15°C and 19°C. This will result in a grayish slurry.

  • Addition of Acetyl Glycine Ethyl Ester: After the addition of methyl formate, cool the mixture to 0°C in an ice bath. Slowly add a solution of 8.7 g of acetyl glycine ethyl ester in toluene over 1 hour.

  • Reaction: Allow the reaction mixture to warm to room temperature. The mixture will gradually become viscous. Let it stand overnight.

  • Work-up: Dissolve the resulting viscous condensate in 21.6 g of ice water. Separate the aqueous layer and wash the toluene layer with the remaining ice water.

  • Cyclization: Combine the aqueous layers in a round-bottom flask. Add 6.8 g of potassium thiocyanate and slowly add 13.5 g of concentrated hydrochloric acid at 0°C.

  • Heating: Heat the mixture to 55°C-60°C and maintain this temperature for 4 hours with stirring.

  • Isolation: Cool the reaction mixture, concentrate to remove residual toluene, and then freeze overnight to precipitate the crystals.

  • Purification: Filter the crude product and recrystallize from ethanol to obtain a light yellow solid.

Data Presentation

Table 1: Summary of Reaction Conditions for the Cyclization Step [1]

ParameterValue
Reactants Acetyl glycine ethyl ester intermediate, Potassium thiocyanate
Reagents Sodium hydride, Methyl formate, Concentrated hydrochloric acid
Solvent Toluene, Water
Temperature 0°C to 60°C
Reaction Time 4 hours at 55°C-60°C
Atmosphere Nitrogen
Purification Recrystallization from ethanol

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Acetyl Glycine Ethyl Ester D Viscous Condensate A->D B Sodium Hydride B->D C Methyl Formate C->D G Crude Product D->G E Potassium Thiocyanate E->G F Conc. HCl F->G H Recrystallization (Ethanol) G->H I This compound H->I

Caption: Workflow for the synthesis of this compound.

References

Purification of "Ethyl 2-mercapto-1h-imidazole-4-carboxylate" from crude reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 2-mercapto-1h-imidazole-4-carboxylate from a crude reaction mixture.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Yield After Recrystallization The compound is too soluble in the recrystallization solvent.- Concentrate the mother liquor and attempt a second crystallization. - Try a different solvent or a solvent mixture in which the compound is less soluble at room temperature but soluble when hot.
The incorrect solvent ratio was used in a mixed solvent system.- Optimize the solvent ratio. Start by dissolving the crude product in a minimal amount of the "good" solvent (in which it is highly soluble) and then slowly add the "poor" in which it is less soluble) until turbidity persists. Heat to dissolve and then cool slowly.
Premature crystallization occurred during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask). - Use a slight excess of hot solvent to keep the compound dissolved.
Product "Oils Out" During Recrystallization The melting point of the impure compound is lower than the boiling point of the solvent.- Lower the temperature at which crystallization begins by using a lower-boiling point solvent or by initiating crystallization at a lower temperature. - Use a larger volume of solvent.
The rate of cooling is too fast.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Insulating the flask can help slow down the cooling process.
High amount of impurities are present.- First, try to purify the crude product by another method, such as column chromatography, to remove the bulk of the impurities before recrystallization.
Persistent Yellow/Brown Color in the Final Product Colored impurities are present from the reaction.- Treat a solution of the crude product with activated charcoal before recrystallization. Add a small amount of charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal. - Consider purification by column chromatography, which can be effective at separating colored impurities.
The compound itself is a pale-yellow solid.- The pure compound is often described as a pale yellow or light yellow solid. If the color is faint and the product is otherwise pure by analytical methods (e.g., NMR, HPLC), the color may be inherent.
Multiple Spots on TLC After Purification The purification method was not effective.- If using recrystallization, consider column chromatography for better separation. - If using column chromatography, optimize the solvent system (eluent). Try a different solvent polarity or a gradient elution.
The compound is degrading on the TLC plate.- Add a small amount of a base (e.g., triethylamine) or acid (e.g., acetic acid) to the TLC mobile phase to prevent streaking or degradation of acidic or basic compounds.
Difficulty with Column Chromatography Separation Incorrect solvent system (mobile phase) was chosen.- Use TLC to screen for an optimal solvent system that gives good separation between the desired product and impurities (Rf of the product should be around 0.3-0.4). A common starting point for imidazole derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol.
The column was not packed properly.- Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.
The sample was not loaded correctly.- Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent and load it onto the column in a narrow band. For less soluble samples, a dry loading technique (adsorbing the sample onto a small amount of silica gel) is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and yield of pure this compound?

A1: Pure this compound is typically a pale yellow or light yellow solid.[1] Yields from synthesis are often reported to be in the range of 85-88% after initial purification steps.

Q2: What are some suitable solvents for the recrystallization of this compound?

A2: Ethanol is a commonly cited solvent for the recrystallization of this compound.[1] Other potential solvents or solvent systems for imidazole derivatives include water, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate. The choice of solvent should be guided by the solubility of the crude product; the ideal solvent will dissolve the compound when hot but not at room temperature.

Q3: How can I monitor the purity of my product during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purity. By spotting the crude mixture, the fractions from column chromatography, and the final product on a TLC plate, you can visualize the separation of impurities. A pure compound should ideally show a single spot on the TLC plate.

Q4: What are the likely impurities in my crude reaction mixture?

A4: Based on common synthetic routes, potential impurities could include unreacted starting materials such as ethyl glycinate derivatives and potassium thiocyanate, as well as side products formed during the cyclization reaction.

Q5: What should I do if my compound is not crystallizing from the solution?

A5: If crystals do not form upon cooling, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound to the solution to induce crystallization.

  • Concentration: Reduce the volume of the solvent by evaporation to increase the concentration of the compound.

  • Lower Temperature: Cool the solution in an ice bath or refrigerator.

Experimental Protocols

Recrystallization Protocol (General)
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but sparingly when cold. Ethanol is a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it. Use a hot plate and a condenser to prevent solvent loss.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Column Chromatography Protocol (General)
  • Stationary Phase: Silica gel is a common stationary phase for the purification of imidazole derivatives.

  • Mobile Phase (Eluent) Selection: Use TLC to determine a suitable solvent system. A good system will show clear separation between the product and impurities, with the product having an Rf value of approximately 0.3-0.4. A common mobile phase for compounds of similar polarity is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the chromatography column. Allow the silica to settle into a uniform bed without cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent. Carefully apply the solution to the top of the silica gel bed. Alternatively, for compounds with low solubility, use a dry loading method by adsorbing the crude product onto a small amount of silica gel and then adding this to the top of the column.

  • Elution: Begin eluting with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be employed.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Purification Workflow

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude Reaction Mixture dissolve Dissolve in Minimal Hot Solvent crude->dissolve column_prep Column Preparation (Silica Gel) charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter pure_xtals Pure Crystals vac_filter->pure_xtals mother_liquor Mother Liquor (Contains Impurities) vac_filter->mother_liquor load_sample Load Sample column_prep->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure impure_fractions Impure Fractions tlc_analysis->impure_fractions evaporate Solvent Evaporation combine_pure->evaporate pure_oil Pure Product evaporate->pure_oil

Caption: Purification workflow for this compound.

References

Troubleshooting low yield in "Ethyl 2-mercapto-1h-imidazole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate, helping researchers, scientists, and drug development professionals optimize their reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is designed to provide direct answers to specific problems you may encounter during the synthesis.

Overall Synthesis and Low Yield

Q1: My overall yield for this compound is significantly lower than the reported 32.9%. What are the most critical steps to investigate?

A1: Low overall yield can result from cumulative losses at each stage. However, the most critical step is typically the formylation and cyclization (Step 3). This step involves moisture-sensitive reagents and a reaction intermediate that is carried forward. Minor issues in earlier steps, such as impure starting materials, will also negatively impact the final yield. We recommend analyzing each step for the potential issues outlined below.

Step 1: Synthesis of Acetyl Glycine

Q2: The yield of my acetyl glycine is lower than the expected 86.8%. What could be the cause?

A2: A lower than expected yield in this step is often due to incomplete reaction or loss of product during isolation.

  • Incomplete Reaction: Ensure the acetic anhydride is added in the specified portions and the reaction is stirred for the full 2 hours to drive the acylation to completion.

  • Product Loss during Isolation: Acetyl glycine has some solubility in water. Ensure the wash of the filtered product is done with a minimal amount of ice-cold water to prevent the product from dissolving. Additionally, concentrating the filtrate and recrystallizing will allow you to recover a second crop of the product, significantly boosting the yield.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

Q3: I am having trouble achieving the reported 83.3% yield for the acetyl glycine ethyl ester. What are the common pitfalls in this esterification?

A3: This is an equilibrium-driven reaction, so the key to a high yield is shifting the equilibrium towards the product.

  • Insufficient Reflux: Ensure the reaction is refluxing vigorously for the entire 3-hour period.

  • Water Contamination: The presence of water can hydrolyze the ester product back to the carboxylic acid. Use anhydrous ethanol and ensure all glassware is thoroughly dried.

  • Inefficient Removal of Water: While the provided protocol does not use a Dean-Stark trap, this is a common technique to remove water and drive the reaction forward. If yields are consistently low, consider this modification.

  • Product Loss During Workup: Ensure complete removal of the solvent under vacuum to facilitate precipitation of the solid product.

Step 3: Synthesis of this compound

Q4: The final step has a very low yield. What are the most likely causes related to the use of sodium hydride (NaH)?

A4: Sodium hydride is a powerful but highly reactive base that is extremely sensitive to moisture. Improper handling is a frequent cause of reaction failure.

  • Moisture Contamination: NaH reacts violently with water to produce hydrogen gas and sodium hydroxide. This will consume the reagent and prevent the deprotonation of your starting material. Ensure your toluene is anhydrous, and the reaction is performed under a completely inert atmosphere (e.g., nitrogen or argon).

  • Poor Quality NaH: Sodium hydride is often sold as a 60% dispersion in mineral oil. If the NaH has been improperly stored, it may have reacted with atmospheric moisture. It should be a free-flowing grey powder. Clumps or a sludgy consistency may indicate degradation.

  • Inefficient Deprotonation: Ensure the NaH is adequately dispersed in the toluene before adding the methyl formate. The reaction to form the enolate is critical for the subsequent formylation.

Q5: The reaction mixture in Step 3 becomes a thick, immobile slurry as described, but my final yield is still poor. What else could be going wrong in the formylation and cyclization?

A5: Beyond issues with the sodium hydride, other factors in this complex one-pot reaction can impact the yield.

  • Temperature Control: The initial addition of methyl formate and the subsequent addition of the acetyl glycine ethyl ester solution are temperature-sensitive. Maintain the specified temperature ranges to avoid side reactions.

  • Incomplete Cyclization: After the formylation, the cyclization with potassium thiocyanate requires heating. Ensure the reaction is maintained at 55°C-60°C for the full 4 hours. Insufficient heating can lead to incomplete conversion.

  • Side Reactions: The formylated intermediate is reactive. Delays between the formylation and the addition of the acidic aqueous solution for cyclization could lead to degradation.

  • Loss During Extraction: The product is extracted into the aqueous layer after acidification. Ensure thorough separation of the layers to avoid losing the intermediate in the toluene.

Q6: My final product is difficult to purify by recrystallization, and I lose a significant amount of material. Are there any tips for this?

A6: Purification losses can significantly reduce your final isolated yield.

  • Solvent Choice: The protocol specifies recrystallization from ethanol. Ensure you are using the minimum amount of hot ethanol required to dissolve the crude product. Using too much solvent will result in a low recovery upon cooling.

  • Cooling Rate: Allow the solution to cool slowly to form well-defined crystals. Crashing the product out of solution by rapid cooling in an ice bath can trap impurities.

  • Purity of Crude Product: If the crude product is very oily or discolored, it may contain significant impurities that inhibit crystallization. Consider a preliminary purification step, such as a slurry in a solvent that dissolves the impurities but not the product, before the final recrystallization.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis.

StepReactant 1MolesReactant 2MolesProductExpected Yield (%)
1Glycine0.30Acetic Anhydride0.50Acetyl Glycine86.8%
2Acetyl Glycine0.10Ethanol-Acetyl Glycine Ethyl Ester83.3%
3Acetyl Glycine Ethyl Ester0.06Sodium Hydride (60%)0.065This compound32.9%

Detailed Experimental Protocols

The following protocols are adapted from the literature and provide a detailed methodology for the synthesis.

Step 1: Synthesis of Acetyl Glycine
  • In a suitable flask, dissolve 22.5g of glycine (0.30 mol) in 96 mL of water with stirring.

  • At 20°C, add 47 mL of acetic anhydride (0.50 mol) in batches.

  • Stir the reaction mixture at 20°C for 2 hours.

  • Cool the mixture in a refrigerator overnight to induce crystallization.

  • Collect the solid by filtration, wash with a small volume of ice water, and dry to obtain the first crop.

  • Concentrate the filtrate under reduced pressure, dissolve the residue in a minimal amount of hot water, cool, and filter to obtain a second crop.

  • Combine the two crops of acetyl glycine.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester
  • To a 250 mL round-bottom flask, add 11.7g of acetyl glycine (0.10 mol), 117 mL of ethanol, and 11.7g of a strong acidic cation exchange resin.

  • Stir the mixture vigorously and heat to reflux for 3 hours.

  • Cool the reaction to room temperature and filter to recover the resin.

  • Concentrate the filtrate under vacuum to remove the solvent and precipitate the product.

  • Filter to collect the solid acetyl glycine ethyl ester.

Step 3: Synthesis of this compound
  • To a 100 mL three-necked flask under a nitrogen atmosphere, add 2.6g of 60% sodium hydride (0.065 mol) and 15 mL of anhydrous toluene.

  • With mechanical stirring, slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C.

  • Cool the resulting slurry to 0°C in an ice bath.

  • Slowly add a solution of 8.7g of acetyl glycine ethyl ester (0.06 mol) in toluene over 1 hour.

  • Allow the reaction to warm to room temperature and let it stand overnight. The mixture will become a thick slurry.

  • Dissolve the slurry in 21.6g of ice water and separate the aqueous layer. Wash the toluene layer with additional ice water and combine the aqueous fractions.

  • To the combined aqueous layer at 0°C, add 6.8g of potassium thiocyanate (0.07 mol) followed by the slow addition of 13.5g of concentrated hydrochloric acid.

  • Heat the mixture to 55°C-60°C and stir at this temperature for 4 hours.

  • Cool the reaction, concentrate to remove residual toluene, and cool overnight to precipitate the crude product.

  • Filter to obtain the crude this compound.

  • Recrystallize the crude solid from ethanol to obtain the purified product.

Visual Aids

Synthesis Pathway

Synthesis_Pathway A Glycine B Acetyl Glycine A->B Acetic Anhydride (Acylation) C Acetyl Glycine Ethyl Ester B->C Ethanol, Acid Catalyst (Esterification) D Formylated Intermediate C->D 1. NaH, Methyl Formate (Formylation) E This compound D->E 2. KSCN, HCl (Cyclization)

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Yield Start Low Final Yield Step3 Investigate Step 3: Formylation & Cyclization Start->Step3 NaH_Issue Problem with NaH? Step3->NaH_Issue Moisture Check for Moisture: - Anhydrous Solvents? - Inert Atmosphere? NaH_Issue->Moisture Yes Reagent_Quality Check NaH Quality: - Free-flowing powder? NaH_Issue->Reagent_Quality Yes Cyclization_Issue Problem with Cyclization? NaH_Issue->Cyclization_Issue No Temp_Time Check Reaction Conditions: - Correct Temperature? - Sufficient Reaction Time? Cyclization_Issue->Temp_Time Yes Purification High Loss During Purification? Cyclization_Issue->Purification No Recrystallization Optimize Recrystallization: - Minimum Hot Solvent? - Slow Cooling? Purification->Recrystallization Yes Other_Steps Review Steps 1 & 2 for Purity Purification->Other_Steps No

Side reactions of the mercapto group in "Ethyl 2-mercapto-1h-imidazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the side reactions of the mercapto group in "Ethyl 2-mercapto-1H-imidazole-4-carboxylate". This resource is intended for researchers, scientists, and drug development professionals to anticipate and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions involving the mercapto group of this compound?

The mercapto group (-SH) in this compound is highly reactive and can undergo several side reactions. The most prevalent are:

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide-linked dimer or further oxidation to sulfonic acid. This is often facilitated by atmospheric oxygen, oxidizing agents, or metal ion catalysts.

  • S-Alkylation: The nucleophilic sulfur atom can react with alkylating agents (e.g., alkyl halides) to form a thioether derivative. This is a common and often desired reaction, but it can also occur as an unwanted side reaction if alkylating agents are present as impurities or intermediates.

  • Thiol-Thione Tautomerism: The compound exists in a tautomeric equilibrium between the thiol and thione forms. This equilibrium can influence its reactivity, with the thione form being less nucleophilic. The position of the equilibrium can be affected by the solvent and pH.

Q2: I observe a gradual disappearance of my starting material upon storage. What is happening?

The gradual disappearance of this compound, especially when exposed to air, is likely due to oxidative dimerization. The mercapto group can be oxidized by atmospheric oxygen to form a disulfide bond between two molecules. To minimize this, store the compound under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature (2-8°C).

Q3: How can I detect the formation of the disulfide dimer in my reaction mixture?

The formation of the disulfide dimer can be monitored by several analytical techniques:

  • Thin Layer Chromatography (TLC): The dimer will have a different Rf value compared to the starting material.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The dimer will show a molecular ion peak corresponding to (2 × M - 2H), where M is the molecular weight of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The characteristic SH proton signal (around 12-13 ppm, broad) of the starting material will disappear upon disulfide formation.

Troubleshooting Guides

Issue 1: Unwanted Disulfide Formation During a Reaction

Symptoms:

  • Appearance of a new, less polar spot on TLC.

  • Mass spectrometry data indicates a species with approximately double the mass of the starting material.

  • Diminished yield of the desired product.

Possible Causes and Solutions:

Cause Solution
Air Oxidation Degas all solvents prior to use and maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup.
Presence of Oxidizing Agents Ensure all reagents are pure and free from oxidizing impurities.
Metal Catalysis Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the reaction mixture to sequester trace metal ions.
Basic Conditions Thiolates, formed under basic conditions, are more susceptible to oxidation. If possible, perform the reaction under neutral or slightly acidic conditions.
Issue 2: Competing S-Alkylation and N-Alkylation

Symptoms:

  • Formation of multiple products when performing an S-alkylation reaction.

  • Complex NMR spectra showing multiple sets of signals for the imidazole ring and the alkyl group.

  • Mass spectrometry data indicating the presence of isomers.

Possible Causes and Solutions:

Cause Solution
Ambident Nucleophilicity The imidazole ring has two nitrogen atoms that can also be alkylated. The sulfur atom is generally a softer and more potent nucleophile, favoring S-alkylation.
Reaction Conditions The choice of base and solvent can influence the selectivity. Polar aprotic solvents like DMF or acetonitrile often favor S-alkylation. Using a weaker base can also improve selectivity for the more nucleophilic sulfur.
Steric Hindrance Bulky alkylating agents will preferentially react at the less sterically hindered sulfur atom over the ring nitrogens.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation

This protocol provides a general method for the S-alkylation of this compound. Optimization of the base, solvent, and temperature may be required for specific alkylating agents.

  • Dissolve this compound (1 eq.) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).

  • Add a base (1.1 eq.) at 0°C. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (TEA).

  • Stir the mixture for 15-30 minutes at 0°C.

  • Slowly add the alkylating agent (1.1 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Minimizing Oxidation During Workup and Purification
  • Use Degassed Solvents: All aqueous and organic solvents used for workup and chromatography should be thoroughly degassed by sparging with nitrogen or argon.

  • Acidify Aqueous Layers: When performing extractions, slightly acidifying the aqueous layer (pH 4-5) can help to keep the thiol protonated and less prone to oxidation.

  • Inert Atmosphere for Chromatography: If possible, run column chromatography under a positive pressure of nitrogen.

  • Add Antioxidants: For storage of solutions, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT).

Visualizations

Side_Reactions cluster_main This compound cluster_oxidation Oxidation Side Reactions cluster_alkylation Alkylation Side Reactions A Thiol Tautomer B Thione Tautomer A->B Tautomerization C Disulfide Dimer A->C [O] E S-Alkylated Product (Thioether) A->E R-X (Base) F N-Alkylated Product B->F R-X (Base) D Sulfonic Acid C->D Further [O]

Caption: Side reaction pathways of the mercapto group.

Troubleshooting_Workflow start Reaction Monitoring (TLC, LC-MS) issue Unexpected Product(s) Detected? start->issue mass_check Check MS Data: Mass ≈ 2x SM? issue->mass_check Yes end Desired Product issue->end No isomer_check Check MS Data: Isomers Present? mass_check->isomer_check No disulfide Likely Disulfide Formation mass_check->disulfide Yes alkylation Potential N-Alkylation isomer_check->alkylation Yes optimize Optimize Reaction Conditions: - Inert Atmosphere - Chelating Agent - pH Control disulfide->optimize optimize_alkylation Optimize Alkylation: - Solvent Choice - Base Selection - Sterics alkylation->optimize_alkylation optimize->end optimize_alkylation->end

Caption: Troubleshooting workflow for unexpected side products.

Stability issues and degradation of "Ethyl 2-mercapto-1h-imidazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-mercapto-1H-imidazole-4-carboxylate. The information addresses common stability issues and degradation pathways encountered during experimental procedures.

Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter.

Question 1: I am observing a decrease in the purity of my solid this compound sample over time, even when stored in what I believe are appropriate conditions. What could be the cause?

Answer:

Several factors could be contributing to the degradation of your solid-state sample. The primary suspect is oxidation of the mercapto group.[1] To troubleshoot this, consider the following:

  • Atmosphere: The thiol group is susceptible to oxidation. Ensure the container is tightly sealed with an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature: While the recommended storage temperature is 2-8°C, temperature fluctuations can still promote slow degradation.[2] Ensure consistent and reliable cold storage.

  • Light Exposure: Photodegradation can occur. Store the compound in an amber or opaque vial to protect it from light.

  • Moisture: The compound should be stored in a dry environment. Consider using a desiccator to minimize exposure to humidity, which can facilitate hydrolytic degradation of the ester group.

Question 2: My solution of this compound is turning yellow and showing new peaks in the HPLC analysis. What are the likely degradation products?

Answer:

The yellowing of the solution and the appearance of new HPLC peaks are strong indicators of degradation. The most probable degradation pathways are oxidation and hydrolysis.

  • Oxidation: The mercapto (-SH) group is readily oxidized. The initial oxidation product is likely the corresponding disulfide. Further oxidation can lead to the formation of sulfonic acids.[1]

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the formation of 2-mercapto-1H-imidazole-4-carboxylic acid.

To identify the specific degradation products, we recommend using LC-MS analysis to determine the mass of the impurities, which can help in their structural elucidation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways are:

  • Oxidation of the 2-mercapto group to form a disulfide dimer or further oxidation to a sulfonic acid.[1]

  • Hydrolysis of the 4-carboxylate ethyl ester to the corresponding carboxylic acid. This is accelerated in acidic or basic conditions.

Q2: How can I minimize the degradation of this compound in solution during my experiments?

A2: To minimize degradation in solution:

  • Prepare solutions fresh: Use freshly prepared solutions for your experiments whenever possible.

  • Control pH: If your experimental conditions allow, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis of the ester group.

  • Use deoxygenated solvents: Purging your solvents with an inert gas like nitrogen or argon can help to reduce oxidative degradation.

  • Work in low light conditions: Protect your solutions from direct light to prevent photodegradation.

  • Maintain low temperatures: Perform your experiments at the lowest temperature compatible with your protocol.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term stability, store this compound as a solid at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and protected from light.[2]

Data on Potential Degradation Products

While specific quantitative data for the degradation of this compound is not extensively available in the public domain, the following table summarizes the expected major degradation products based on its chemical structure and the known reactivity of similar compounds.

Degradation Pathway Potential Degradation Product Molecular Weight ( g/mol ) Notes
OxidationDiethyl 2,2'-disulfanediylbis(1H-imidazole-4-carboxylate)342.36Dimer formed via disulfide linkage.
OxidationEthyl 2-sulfo-1H-imidazole-4-carboxylate220.20Product of further oxidation of the mercapto group.
Hydrolysis2-mercapto-1H-imidazole-4-carboxylic acid144.15Result of ester hydrolysis.

Experimental Protocols

The following are generalized protocols for forced degradation studies, which can be adapted to investigate the stability of this compound. These studies are crucial for identifying potential degradants and developing stability-indicating analytical methods.

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw an aliquot and dilute for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound as described above.

  • Stress Condition:

    • To 1 mL of the stock solution, add 1 mL of a hydrogen peroxide solution (e.g., 3% H₂O₂).

    • Incubate the mixture at room temperature, protected from light, for a defined period.

    • Monitor the degradation at various time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC, comparing them to an unstressed control solution.

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., 100 µg/mL in acetonitrile:water).

  • Exposure Conditions: Expose the solution in a photostability chamber to a light source that provides both UV and visible light, according to ICH guideline Q1B. A typical condition is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Analysis: Analyze both the exposed and control samples by HPLC at appropriate time intervals.

Protocol 4: Thermal Degradation
  • Solid State:

    • Place a known amount of the solid compound in a vial.

    • Expose the vial to a controlled high temperature (e.g., 70°C) in an oven for a defined period.

    • At each time point, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Solution State:

    • Prepare a solution of the compound.

    • Incubate the solution at a controlled elevated temperature (e.g., 60°C).

    • Analyze aliquots at different time points by HPLC.

Visualizations

The following diagrams illustrate key concepts related to the stability and degradation of this compound.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main_compound C₆H₈N₂O₂S oxidation Oxidation main_compound->oxidation O₂ / Peroxide hydrolysis Hydrolysis main_compound->hydrolysis H₂O (Acid/Base) disulfide Disulfide Dimer oxidation->disulfide carboxylic_acid Carboxylic Acid hydrolysis->carboxylic_acid sulfonic_acid Sulfonic Acid disulfide->sulfonic_acid Further Oxidation

Caption: Major degradation pathways of the compound.

G start Experiment Start prep_solution Prepare Solution (e.g., 1 mg/mL) start->prep_solution stress Apply Stress Condition (Heat, Light, pH, Oxidant) prep_solution->stress sample Take Aliquots at Time Points stress->sample neutralize Neutralize (if needed) sample->neutralize dilute Dilute to Working Concentration neutralize->dilute analyze Analyze via Stability-Indicating HPLC dilute->analyze end Evaluate Data analyze->end

Caption: Workflow for a forced degradation study.

G troubleshooting Purity Decrease Is the sample solid or in solution? solid Solid Sample Check Storage Conditions - Inert Atmosphere - Consistent Temp (2-8°C) - Light Protection - Dry Environment troubleshooting->solid Solid solution Solution Observe Color Change/New Peaks - Oxidation (Disulfide, Sulfonic Acid) - Hydrolysis (Carboxylic Acid) troubleshooting->solution Solution analysis Confirm with LC-MS solution->analysis

Caption: Troubleshooting logic for observed degradation.

References

Alternative reagents for "Ethyl 2-mercapto-1h-imidazole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Answering the user's request.## Technical Support Center: Synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

A1: The standard synthesis is a multi-step process that typically starts from glycine.[1] The key steps involve the acetylation of glycine, followed by esterification to produce acetyl glycine ethyl ester. This intermediate is then condensed with methyl formate. The resulting product undergoes cyclization with potassium thiocyanate (KSCN) in an acidic medium to yield the target molecule, this compound.[1]

Q2: Are there alternative reagents to potassium thiocyanate (KSCN) for this synthesis?

A2: Yes, alternative reagents and strategies can be employed for the synthesis of the imidazolethione core.

  • Thiourea: Thiourea can be used as a direct substitute for potassium thiocyanate in cyclization reactions to form imidazole rings.[2][3] It serves as a source for the C=S group in the final heterocyclic product.

  • Isothiocyanates: Various isothiocyanates can be reacted with α-aminocarbonyl derivatives to yield N-substituted cyclic thioureas, which can then be processed to form imidazole derivatives.[4] This approach would lead to an N-substituted version of the target molecule.

  • Ammonium Thiocyanate: Ammonium thiocyanate can be used in place of KSCN, often in greener reaction media or under different catalytic conditions.[5] A method exists to prepare potassium thiocyanate from ammonium thiocyanate and potassium hydroxide, which could be an option if only ammonium thiocyanate is available.[6]

Q3: What are the key reaction intermediates in the standard synthesis starting from glycine?

A3: The key intermediates in the standard synthetic pathway are:

  • Acetyl Glycine: Formed by the reaction of glycine with acetic anhydride.[1]

  • Acetyl Glycine Ethyl Ester: The product of the esterification of acetyl glycine with ethanol.[1]

  • A viscous condensate (enolate): Formed after the reaction of acetyl glycine ethyl ester with methyl formate in the presence of a strong base like sodium hydride (NaH).[1] This intermediate is directly used for the cyclization step.

Synthesis Workflow and Data

The following diagram illustrates the standard experimental workflow for the synthesis of this compound from glycine.

G cluster_start Starting Materials cluster_inter1 Intermediate 1 cluster_reagent1 Reagents cluster_inter2 Intermediate 2 cluster_reagent2 Reagents cluster_inter3 Intermediate 3 cluster_reagent3 Reagents cluster_final Final Product Glycine Glycine AcetylGlycine Acetyl Glycine Glycine->AcetylGlycine Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->AcetylGlycine AcetylGlycineEster Acetyl Glycine Ethyl Ester AcetylGlycine->AcetylGlycineEster Esterification Ethanol Ethanol Ethanol->AcetylGlycineEster Condensate Viscous Condensate (Enolate) AcetylGlycineEster->Condensate Condensation NaH NaH NaH->Condensate MethylFormate Methyl Formate MethylFormate->Condensate FinalProduct Ethyl 2-mercapto-1H- imidazole-4-carboxylate Condensate->FinalProduct Cyclization KSCN KSCN KSCN->FinalProduct HCl HCl HCl->FinalProduct

Caption: Standard synthesis workflow for this compound.

Quantitative Data: Reaction Yields

The table below summarizes the reported yields for each step in a typical synthesis protocol.[1]

Step No.ReactionStarting MaterialProductReported Yield (%)
1AcetylationGlycineAcetyl Glycine86.8
2EsterificationAcetyl GlycineAcetyl Glycine Ethyl Ester83.3
3Condensation & CyclizationAcetyl Glycine Ethyl EsterThis compound32.9

Experimental Protocol

Synthesis of this compound[1]

Step 1: Synthesis of Acetyl Glycine

  • Dissolve 22.5 g (0.30 mol) of glycine in 96 mL of water in a suitable flask.

  • While stirring at 20°C, add 47 mL of acetic anhydride (0.50 mol) in batches.

  • Continue stirring the reaction mixture at 20°C for 2 hours.

  • Freeze the mixture overnight.

  • Filter the solid, wash the filter cake with a small amount of ice water, and dry to obtain acetyl glycine. The reported yield is 86.8%.

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

  • To a 250 mL round-bottom flask, add 11.7 g (0.10 mol) of acetyl glycine, 117 mL of ethanol, and 11.7 g of a strong acidic styrene cation exchange resin.

  • Stir the mixture vigorously and reflux for 3 hours.

  • Cool the mixture to room temperature and filter to recover the resin.

  • Concentrate the filtrate under vacuum to remove the solvent and precipitate the solid product.

  • Filter to obtain acetyl glycine ethyl ester. The reported yield is 83.3%.

Step 3: Synthesis of this compound

  • In a 100 mL three-necked flask protected with N₂, add 2.6 g of 60% NaH solid (0.065 mol) and 15 mL of toluene.

  • With mechanical stirring, slowly add 15 mL of methyl formate, maintaining the temperature between 15°C and 19°C to form a grayish slurry.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 8.7 g (0.06 mol) of acetyl glycine ethyl ester in toluene over 1 hour.

  • Allow the reaction to warm to room temperature. The mixture will become very viscous. Let it stand overnight.

  • Dissolve the resulting gray condensate in 21.6 g of ice water, separate the aqueous layer, and wash the toluene layer with additional ice water.

  • Combine the aqueous layers in a 100 mL round-bottom flask. Add 6.8 g of solid potassium thiocyanate (0.07 mol).

  • At 0°C, slowly add 13.5 g of concentrated hydrochloric acid (0.125 mol).

  • Filter the crude product, dry it, and recrystallize from ethanol to obtain a light yellow solid. The reported yield is 32.9%.

Troubleshooting Guide

Q4: Problem - During the condensation step (Step 3), the reaction mixture becomes a thick, immobile slurry and stirring stops. What should I do?

A4: This is an expected observation for this reaction.[1] The formation of the sodium enolate intermediate results in a very viscous, grayish condensate. Do not be alarmed if stirring ceases. Allow the mixture to stand overnight as the protocol suggests to ensure the reaction goes to completion.[1] The subsequent workup step, involving dissolution in ice water, will resolve the physical state of the mixture.

Q5: Problem - The final yield of this compound is lower than expected (<<30%). What are the potential causes?

A5: Low yield can result from several factors. Consider the following:

  • Moisture: The use of sodium hydride (NaH) in Step 3 is highly sensitive to moisture. Ensure all glassware is oven-dried and solvents like toluene are anhydrous. Moisture will quench the NaH, preventing the formation of the necessary enolate intermediate.

  • Temperature Control: Maintaining the specified temperature ranges during the addition of methyl formate (15-19°C) and the subsequent addition of the ester (0°C) is critical.[1] Deviations can lead to side reactions.

  • Incomplete Condensation: Ensure the condensation reaction (standing overnight) is allowed sufficient time to complete before proceeding with the cyclization.

  • Purification Loss: The final product is purified by recrystallization. Significant loss can occur during this step. Ensure the minimum amount of hot solvent is used for dissolution and that the solution is allowed to cool slowly to maximize crystal formation.

Q6: Problem - The final product is impure after recrystallization. What are some alternative purification strategies?

A6: If recrystallization from ethanol does not yield a product of sufficient purity, consider the following:

  • Alternative Solvents: Experiment with different recrystallization solvents or solvent systems (e.g., ethanol/water, isopropanol, or ethyl acetate/hexanes).

  • Acid-Base Treatment: Since the imidazole ring has basic nitrogen atoms and the mercapto group is weakly acidic, an acid-base wash during the workup could help remove certain impurities. For example, dissolving the crude product in a dilute base, washing with an organic solvent to remove non-acidic impurities, and then re-acidifying to precipitate the product.

  • Column Chromatography: If impurities are persistent, silica gel column chromatography can be an effective purification method. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol would be a reasonable starting point.

G Start Low Yield Observed CheckMoisture Were anhydrous conditions maintained? Start->CheckMoisture CheckTemp Was temperature strictly controlled? CheckMoisture->CheckTemp Yes Sol1 Root Cause: NaH decomposition. Action: Use oven-dried glassware and anhydrous solvents. CheckMoisture->Sol1 No CheckTime Was condensation time sufficient (overnight)? CheckTemp->CheckTime Yes Sol2 Root Cause: Side reactions occurred. Action: Repeat with careful monitoring of T. CheckTemp->Sol2 No CheckPurity Was significant loss seen during recrystallization? CheckTime->CheckPurity Yes Sol3 Root Cause: Incomplete reaction. Action: Ensure reaction stands for at least 12-16 hours. CheckTime->Sol3 No Sol4 Root Cause: Sub-optimal purification. Action: Optimize recrystallization (e.g., solvent volume, cooling rate). CheckPurity->Sol4 Yes

References

Technical Support Center: Recrystallization of Ethyl 2-mercapto-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of Ethyl 2-mercapto-1H-imidazole-4-carboxylate, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Based on protocols for structurally similar compounds, ethanol is a recommended solvent for recrystallization.[1] The target compound's ester functional group suggests that other polar protic solvents or mixtures with non-polar solvents might also be effective. A rule of thumb is that solvents containing similar functional groups to the compound often work well.[2]

Q2: My compound "oils out" instead of forming crystals. What should I do?

A2: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the melting point of the compound is lower than the boiling point of the solvent or if there are significant impurities.[3][4] To resolve this, try the following:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool very slowly. You can do this by leaving the flask on a cooling hot plate.[3]

  • If using a mixed solvent system, adding more of the solvent in which the compound is more soluble can help.[5]

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: The most common reason for crystallization failure is using too much solvent.[3] Here are some steps to induce crystallization:

  • Reduce Solvent Volume: If you suspect too much solvent was used, you can evaporate some of it using a rotary evaporator and then attempt to cool the solution again.[3][5]

  • Induce Nucleation:

    • Seeding: Add a "seed crystal" of the pure compound to the solution to provide a nucleation site.[3]

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[3]

  • Further Cooling: Cool the flask in an ice bath or an ice/salt bath to further decrease the solubility of your compound.[4]

Q4: The yield of my recrystallized product is very low. How can I improve it?

A4: A low yield can be due to several factors:

  • Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor.[5] Use the minimum amount of hot solvent necessary to dissolve your crude product.

  • Premature Crystallization: If the product crystallizes too early, for instance during hot filtration, it can lead to product loss. Ensure your filtration apparatus is pre-heated.[4]

  • Second Crop of Crystals: You can often recover more product by concentrating the mother liquor (the filtrate after the first crystallization) and cooling it again to obtain a second batch of crystals.

Q5: The purity of my compound did not improve after recrystallization. Why?

A5: This can happen if:

  • The wrong solvent was chosen: If the impurities have similar solubility profiles to your compound in the chosen solvent, recrystallization will not be effective at separating them.

  • Crystallization was too rapid: Fast crystal growth can trap impurities within the crystal lattice.[5] Ensure a slow cooling rate for the best purification.

  • Insoluble Impurities: If the crude product contains insoluble impurities, they should be removed by hot filtration before cooling the solution.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Oiling Out - Compound's melting point is below the solvent's boiling point.- High level of impurities.[3]- Reheat and add more solvent.- Cool the solution very slowly.[3]- Consider a different solvent or solvent system.
No Crystal Formation - Too much solvent was used.[3]- Supersaturated solution is stable.- Reduce solvent volume by evaporation.[3]- Add a seed crystal.- Scratch the inner surface of the flask with a glass rod.[3]
Low Yield - Too much solvent was used.- Premature crystallization during filtration.- Use the minimum amount of hot solvent.- Recover a second crop of crystals from the mother liquor.- Pre-heat filtration apparatus.[4]
Poor Purity - Inappropriate solvent choice.- Crystallization occurred too quickly.[5]- Presence of insoluble impurities.- Select a different solvent.- Ensure slow cooling.- Perform hot filtration to remove insoluble impurities.
Quantitative Data Summary
Parameter Value Source
Typical Yield40-60%Benchchem[6]
Purity (Post-Recrystallization)≥95% (by HPLC)Benchchem[6]
Water SolubilityInsolubleFisher Scientific[7]
Storage Temperature2-8°C (Sealed in dry conditions)Sigma-Aldrich

Detailed Experimental Protocol: Recrystallization of this compound

This protocol is based on procedures for structurally related compounds and general recrystallization principles.

Materials:

  • Crude this compound

  • Ethanol (Reagent Grade)

  • Erlenmeyer flasks (2)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Stemless funnel

  • Filter paper

  • Buchner funnel and flask

  • Vacuum source

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar.

    • Add a small amount of ethanol, enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring.

    • Continue to add small portions of hot ethanol until the solid has just dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Hot Filtration (if necessary):

    • If there are any insoluble impurities, perform a hot filtration.

    • Pre-heat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate.

    • Quickly pour the hot solution through the pre-heated funnel into the clean, hot flask. This step prevents premature crystallization in the funnel.[4]

  • Crystallization:

    • Remove the flask from the heat and cover it with a watch glass.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[5]

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

    • Allow the crystals to dry on the filter paper under vacuum for a few minutes.

    • Transfer the crystals to a watch glass and allow them to air dry completely or dry in a desiccator.

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Place Crude Product in Flask B Add Minimum Amount of Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H

Caption: Workflow for the recrystallization of a solid compound.

Troubleshooting Logic for Crystal Formation

Troubleshooting_Crystallization Start Solution Cooled, No Crystals? TooMuchSolvent Too much solvent used? Start->TooMuchSolvent Evaporate Reduce solvent volume TooMuchSolvent->Evaporate Yes Seed Add seed crystal TooMuchSolvent->Seed No Recool Recool solution Evaporate->Recool Success Crystals Form Recool->Success Scratch Scratch flask Seed->Scratch Scratch->Success

Caption: Decision-making process for inducing crystallization.

References

Preventing oxidation of "Ethyl 2-mercapto-1h-imidazole-4-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of Ethyl 2-mercapto-1H-imidazole-4-carboxylate during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during storage?

A1: The primary cause of degradation is the oxidation of the mercapto (-SH) group. This thiol group is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of disulfide dimers or further oxidation to sulfinic and sulfonic acids.[1] This process can be accelerated by exposure to light, elevated temperatures, and the presence of metal ions.

Q2: What are the ideal storage conditions to minimize oxidation?

A2: To ensure maximum stability, this compound should be stored under the following conditions:

  • Temperature: Refrigerate at 2-8°C for short-term storage. For long-term storage (1-2 years), it is recommended to store at -20°C.[2]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[3]

  • Container: Use a tightly sealed, opaque container (e.g., amber glass vial) to protect from light and moisture.

  • Environment: Keep in a dry, well-ventilated place.

Q3: I've noticed a slight discoloration of my solid sample. Does this indicate oxidation?

A3: Discoloration, such as a shift from a white or pale yellow powder to a more yellowish or brownish hue, can be an indicator of oxidation. While slight color changes may not significantly impact all applications, it is a sign of degradation. For sensitive experiments, it is advisable to use a fresh, unoxidized sample.

Q4: Can I use antioxidants to improve the stability of my compound in solution?

A4: Yes, adding antioxidants to solutions of this compound can help prevent oxidation. Common antioxidants for thiol-containing compounds include:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous solutions.

  • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant suitable for organic solvents.[4][5][6][7][8]

The choice of antioxidant will depend on the solvent and the specific requirements of your experiment. It is recommended to use a low concentration (e.g., 0.01-0.1%) to avoid interference with your reaction.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Loss of compound activity or unexpected reaction byproducts. Oxidation of the mercapto group.1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature and protected from light and air. 2. Use Fresh Sample: If possible, use a new, unopened vial of the compound. 3. Inert Atmosphere Handling: For highly sensitive applications, handle the compound in a glove box or under a constant stream of inert gas. 4. Degas Solvents: Before preparing solutions, degas the solvent by sparging with nitrogen or argon to remove dissolved oxygen.
Visible clumping or change in the physical appearance of the solid. Absorption of moisture, which can accelerate oxidation.1. Store in a Desiccator: Keep the sealed container inside a desiccator to minimize moisture exposure. 2. Aliquot the Sample: Upon receiving, consider aliquoting the compound into smaller, single-use vials to prevent repeated exposure of the bulk material to the atmosphere.
Inconsistent results between different batches or over time. Progressive oxidation of the stored compound.1. Quantify Thiol Content: Use a thiol quantification assay, such as the Ellman's Test, to determine the percentage of active (reduced) compound remaining. 2. Establish a Re-test Date: For long-term storage, establish a re-test date to periodically check the purity of the compound.

Quantitative Data on Storage Stability

The following table provides illustrative data on the stability of this compound under various storage conditions. Note: This data is representative and actual stability may vary based on specific batch purity and handling.

Storage Condition Time (Months) Purity (%) Appearance
-20°C, Inert Atmosphere, Dark 099.5White Powder
699.2White Powder
1298.9White Powder
4°C, Inert Atmosphere, Dark 099.5White Powder
398.5Off-white Powder
697.2Pale Yellow Powder
Room Temperature, Air, Light 099.5White Powder
192.1Yellowish Powder
385.6Brownish Powder

Experimental Protocols

Protocol 1: Inert Atmosphere Storage of Solid Compound

Objective: To properly store solid this compound to minimize oxidation.

Materials:

  • Vial of this compound

  • Schlenk flask or vial with a septum-sealed cap

  • Source of dry nitrogen or argon gas with a needle adapter

  • Parafilm®

Procedure:

  • If the compound is in its original container, ensure the cap is tightly sealed. For enhanced protection, wrap the cap with Parafilm®.

  • For aliquoting, transfer the desired amount of the solid into a clean, dry Schlenk flask or a vial with a septum cap inside a glove box or a fume hood with a gentle stream of inert gas.

  • If using a vial with a septum cap, insert a needle connected to the inert gas source through the septum. Insert a second, shorter needle to act as a vent.

  • Flush the vial with the inert gas for 2-3 minutes to displace any air.

  • Remove the vent needle first, followed by the gas inlet needle.

  • Immediately wrap the septum cap with Parafilm® to ensure a tight seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial at the appropriate temperature (2-8°C for short-term, -20°C for long-term).

Protocol 2: Quantification of Thiol Content using Ellman's Test

Objective: To determine the concentration of the active, reduced form of this compound in a sample.

Materials:

  • This compound sample

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

  • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0

  • Cysteine or N-acetylcysteine (for standard curve)

  • UV-Vis Spectrophotometer and cuvettes

  • Micropipettes and tips

Procedure:

  • Preparation of Reagents:

    • Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

    • Standard Stock Solution: Prepare a 1 mM solution of cysteine or N-acetylcysteine in the Reaction Buffer.

    • Standard Curve: Prepare a series of dilutions of the standard stock solution (e.g., 0, 25, 50, 100, 200, 400 µM).

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the this compound sample in the Reaction Buffer to a known concentration (e.g., 1 mM).

  • Assay:

    • In separate microcentrifuge tubes or a 96-well plate, add 50 µL of each standard and the sample solution.

    • To each tube/well, add 200 µL of the Ellman's Reagent Solution.

    • Mix well and incubate at room temperature for 15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance of each sample and standard at 412 nm using the Reaction Buffer with Ellman's Reagent as a blank.

  • Calculation:

    • Plot the absorbance of the standards versus their concentrations to create a standard curve.

    • Determine the concentration of the thiol in your sample by interpolating its absorbance on the standard curve.

    • Calculate the percentage of active thiol in your solid sample based on the initial weight and the measured concentration.

Visualizations

Oxidation_Pathway This compound This compound Disulfide Dimer Disulfide Dimer This compound->Disulfide Dimer O2 (Air) Further Oxidized Products\n(Sulfinic/Sulfonic Acids) Further Oxidized Products (Sulfinic/Sulfonic Acids) Disulfide Dimer->Further Oxidized Products\n(Sulfinic/Sulfonic Acids) Stronger Oxidants

Caption: Oxidation pathway of this compound.

Troubleshooting_Workflow cluster_storage Storage & Handling cluster_analysis Analysis Observe Degradation Observe Degradation Check Storage Conditions Check Storage Conditions Observe Degradation->Check Storage Conditions Inert Atmosphere? Inert Atmosphere? Check Storage Conditions->Inert Atmosphere? Low Temperature? Low Temperature? Inert Atmosphere?->Low Temperature? Yes Implement Best Practices Implement Best Practices Inert Atmosphere?->Implement Best Practices No Protected from Light? Protected from Light? Low Temperature?->Protected from Light? Yes Low Temperature?->Implement Best Practices No Protected from Light?->Implement Best Practices No Quantify Thiol Content Quantify Thiol Content Protected from Light?->Quantify Thiol Content Yes Purity Acceptable? Purity Acceptable? Quantify Thiol Content->Purity Acceptable? Use Compound Use Compound Purity Acceptable?->Use Compound Yes Discard or Purify Discard or Purify Purity Acceptable?->Discard or Purify No

Caption: Troubleshooting workflow for suspected compound degradation.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Ethyl 2-mercapto-1H-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The comprehensive characterization of Ethyl 2-mercapto-1H-imidazole-4-carboxylate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals, is paramount for ensuring its purity, identity, and stability.[1] This guide provides a comparative overview of key analytical methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate techniques for their specific needs.

Spectroscopic and Spectrometric Methods: A Comparative Overview

Spectroscopic and spectrometric techniques are fundamental for elucidating the molecular structure and confirming the identity of this compound. The following table summarizes typical data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Analytical Technique Parameter Observed Value Interpretation
¹H NMR (in DMSO-d₆)Chemical Shift (δ)9.42 (brs, 1H), 7.88 (brs, 1H), 7.37-7.34 (m, 4H), 5.22 (s, 1H), 4.31 (q, 2H), 2.24 (s, 3H), 1.32 (t, 3H)Provides information on the chemical environment of protons, confirming the presence of NH, aromatic, CH, CH₂, and CH₃ groups.[2]
¹³C NMR (in DMSO-d₆)Chemical Shift (δ)174.7, 167.3, 160.5, 141.4, 132.3, 128.6, 126.1, 104.1, 61.3, 58.9, 18.1, 14.0Identifies the different carbon environments, including carbonyl, aromatic, and aliphatic carbons.[2]
FT-IR (KBr disc)Wavenumber (cm⁻¹)3439, 2939, 1723, 1630, 1549, 1543, 761Reveals characteristic functional groups: N-H stretch (3439), C-H stretch (2939), C=O stretch (1723), and C=C/C=N stretches (1630-1543).[2]
Mass Spectrometry (MS) m/z310 (M+)Confirms the molecular weight of the compound.[2]

Alternative Spectroscopic Techniques: For complex imidazole derivatives, advanced NMR techniques like 2D NMR (COSY, HSQC, HMBC) can be invaluable for unambiguous assignment of all proton and carbon signals, especially in cases of tautomerization.[3] Attenuated Total Reflection (ATR)-FTIR spectroscopy offers a non-destructive alternative to traditional FT-IR, requiring minimal sample preparation and being suitable for a wide range of biological and pharmaceutical applications.[4][5]

Chromatographic Methods for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of this compound and for monitoring reaction progress.

HPLC Method Parameters Typical Values
Column C8 or C18 reversed-phase
Mobile Phase Acetonitrile/Methanol and a buffered aqueous solution (e.g., potassium dihydrogen phosphate)
Detector UV at a specific wavelength (e.g., 210 nm or 300 nm)
Flow Rate 1.0 mL/min

Comparison with Alternatives: While HPLC is widely used, Gas Chromatography (GC) could be an alternative if the compound is derivatized to increase its volatility. However, HPLC is generally preferred for non-volatile and thermally labile compounds like many imidazole derivatives. For preparative purposes, column chromatography on silica gel is a common purification technique.[6]

Experimental Protocols

NMR Sample Preparation and Analysis
  • Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

  • Protocol:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire the spectra on an NMR spectrometer (e.g., 300 or 400 MHz).

    • Process the data to obtain the final spectra, referencing to the residual solvent peak.

FT-IR Spectroscopy (KBr Pellet Method)
  • Objective: To identify the functional groups present in the molecule.

  • Protocol:

    • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Objective: To determine the purity of the compound.

  • Protocol:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a series of dilutions from the stock solution to create a calibration curve if quantitative analysis is required.

    • Set up the HPLC system with the appropriate column and mobile phase.[7][8][9]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a known volume (e.g., 10-20 µL) of the sample solution.

    • Run the analysis and record the chromatogram.

    • Calculate the purity based on the area of the main peak relative to the total area of all peaks.

Visualizing Analytical Workflows

The following diagrams illustrate the logical flow of the characterization process and the relationship between different analytical techniques.

G Analytical Workflow for Characterization cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Identity & Structure FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight HPLC HPLC Analysis Purification->HPLC Purity Assessment Final_Report Comprehensive Analytical Report NMR->Final_Report FTIR->Final_Report MS->Final_Report HPLC->Final_Report G Interrelation of Analytical Techniques cluster_info Information Gained Compound Ethyl 2-mercapto-1h- imidazole-4-carboxylate NMR NMR Compound->NMR FTIR FT-IR Compound->FTIR MS MS Compound->MS HPLC HPLC Compound->HPLC Structure Molecular Structure Purity Purity Identity Compound Identity Functional_Groups Functional Groups Molecular_Weight Molecular Weight NMR->Structure NMR->Identity FTIR->Functional_Groups MS->Identity MS->Molecular_Weight HPLC->Purity

References

A Comparative Analysis of Spectroscopic Data for Ethyl 2-mercapto-1H-imidazole-4-carboxylate and Related Thiol-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Ethyl 2-mercapto-1H-imidazole-4-carboxylate with structurally related thiol-containing heterocyclic compounds, 2-Mercaptobenzimidazole and Methimazole, is presented. This guide provides an objective analysis of their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, supported by experimental protocols, to aid researchers, scientists, and drug development professionals in their analytical endeavors.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and mass spectrometry data for 2-Mercaptobenzimidazole and Methimazole. This data serves as a reference for the expected spectral characteristics of thiol-containing imidazole derivatives.

Table 1: ¹H NMR and ¹³C NMR Data
CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Mercaptobenzimidazole DMSO-d₆12.55 (s, 1H, NH), 7.15-7.22 (m, 4H, Ar-H)168.7 (C=S), 131.3 (Ar-C), 110.1 (Ar-C)
Methimazole DMSO-d₆7.20 (s, 1H, CH), 6.91 (s, 1H, CH), 3.42 (s, 3H, N-CH₃)141.4 (C=S), 128.2 (CH), 122.9 (CH), 32.5 (N-CH₃)
Table 2: Mass Spectrometry Data
CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
2-Mercaptobenzimidazole ESI+151.0 [M+H]⁺118.1, 91.1
Methimazole ESI+115.0 [M+H]⁺74.1, 57.1

Experimental Protocols

Detailed methodologies for acquiring NMR and mass spectrometry data are crucial for reproducible and reliable results. Below are generalized protocols applicable to the analysis of these heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion Analysis:

    • Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive or negative ion mode, depending on the analyte.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Mass Range: Scan a range appropriate for the expected molecular weight of the compound (e.g., m/z 50-500).

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the molecular ion of interest as the precursor ion.

    • Apply collision-induced dissociation (CID) with a suitable collision gas (e.g., argon).

    • Acquire the product ion spectrum to observe the fragmentation pattern.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for NMR and mass spectrometry analysis and a logical approach to comparing the spectral data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer nmr_spec NMR Spectrometer transfer->nmr_spec h1_nmr ¹H NMR nmr_spec->h1_nmr c13_nmr ¹³C NMR nmr_spec->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase & Baseline Correction ft->phasing integration Integration & Peak Picking phasing->integration structure Structure Elucidation integration->structure

Caption: Workflow for NMR Analysis.

MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition cluster_proc_ms Data Analysis dissolve_ms Dissolve in Volatile Solvent ms_spec Mass Spectrometer (ESI source) dissolve_ms->ms_spec full_scan Full Scan MS ms_spec->full_scan msms Tandem MS (MS/MS) ms_spec->msms mol_ion Identify Molecular Ion full_scan->mol_ion frag Analyze Fragmentation msms->frag mol_ion->frag formula Determine Elemental Composition mol_ion->formula

Caption: Workflow for Mass Spectrometry Analysis.

Comparison_Logic cluster_nmr NMR Data Comparison cluster_ms MS Data Comparison target Ethyl 2-mercapto-1H- imidazole-4-carboxylate (Target Compound) nmr_shifts Chemical Shifts (¹H, ¹³C) target->nmr_shifts ms_mol_ion Molecular Ion (m/z) target->ms_mol_ion alt1 2-Mercaptobenzimidazole (Alternative 1) alt1->nmr_shifts alt1->ms_mol_ion alt2 Methimazole (Alternative 2) alt2->nmr_shifts alt2->ms_mol_ion nmr_coupling Coupling Constants nmr_shifts->nmr_coupling nmr_integration Integration nmr_coupling->nmr_integration ms_frag Fragmentation Pattern ms_mol_ion->ms_frag

Caption: Logic for Spectroscopic Comparison.

A Comparative Guide to the Purity Analysis of Ethyl 2-mercapto-1h-imidazole-4-carboxylate: HPLC vs. TLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of purity for pharmaceutical intermediates like Ethyl 2-mercapto-1h-imidazole-4-carboxylate is of paramount importance. This heterocyclic compound, featuring an imidazole core, a thiol group, and an ethyl ester, serves as a versatile building block in the synthesis of various pharmaceutical agents. Ensuring its purity is critical for the safety, efficacy, and quality of the final drug product.

This guide provides a comprehensive comparison of two widely used chromatographic techniques for purity analysis: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). We will delve into detailed experimental protocols, present comparative performance data, and explore alternative analytical methodologies.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Purity Assessment

HPLC is a powerful analytical technique that separates components in a mixture with high resolution and sensitivity, making it the preferred method for quantitative purity analysis in the pharmaceutical industry. For this compound, a reversed-phase HPLC method is typically employed.

Experimental Protocol: HPLC

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)

  • Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v) containing 0.1% Trifluoroacetic Acid (TFA)[1].

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurities are identified by their retention times relative to the main peak.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solution (0.1 mg/mL) filter Filter Solutions (0.45 µm) prep_std->filter prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->filter hplc_system HPLC System Setup (C18 Column, Mobile Phase, etc.) filter->hplc_system injection Inject Sample/Standard hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity (% Area) integration->calculation report report calculation->report Final Purity Report

Caption: Workflow for HPLC Purity Analysis of this compound.

Thin-Layer Chromatography (TLC): A Rapid and Cost-Effective Screening Tool

TLC is a simpler, faster, and more economical chromatographic technique primarily used for qualitative analysis and for monitoring the progress of chemical reactions. While not as precise as HPLC for quantification, it is an excellent tool for preliminary purity assessment and for detecting the presence of major impurities.

Experimental Protocol: TLC

1. Materials:

  • Silica gel 60 F254 TLC plates.

  • Developing chamber.

  • Capillary tubes for spotting.

  • UV lamp (254 nm).

2. Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: Ethyl Acetate:Hexane (1:1, v/v)[1].

  • Development: Ascending development in a saturated chamber.

  • Visualization: UV light at 254 nm.

3. Sample Preparation:

  • Dissolve a small amount of the sample in a volatile solvent (e.g., ethyl acetate or methanol) to a concentration of approximately 1-2 mg/mL.

4. Procedure:

  • Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Place the plate in the developing chamber containing the mobile phase, ensuring the baseline is above the solvent level.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the separated spots under a UV lamp.

5. Data Analysis:

  • Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).

  • The purity is qualitatively assessed by the presence of a single major spot. The presence of secondary spots indicates impurities.

Workflow for TLC Purity Analysis

TLC_Workflow cluster_prep Sample Preparation cluster_tlc TLC Analysis cluster_vis Visualization & Analysis prep_sample Dissolve Sample (1-2 mg/mL) spotting Spot Sample on TLC Plate prep_sample->spotting development Develop Plate in Chamber spotting->development drying Dry the Plate development->drying visualization Visualize under UV Light (254 nm) drying->visualization rf_calc Calculate Rf Values visualization->rf_calc assessment Qualitative Purity Assessment rf_calc->assessment report report assessment->report Purity Observation

References

A Comparative Analysis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate and Other Thiol-Containing Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ethyl 2-mercapto-1H-imidazole-4-carboxylate with other prominent thiol-containing heterocyclic compounds, namely 2-mercaptothiophene and 2-mercaptothiazole. The focus is on their antioxidant properties and potential as modulators of key cellular signaling pathways relevant to drug development. This comparison is supported by available experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Introduction to Thiol-Containing Heterocycles

Thiol-containing heterocyclic compounds are a significant class of molecules in medicinal chemistry, valued for their diverse biological activities. The presence of a sulfhydryl (-SH) group within a heterocyclic ring system imparts unique chemical reactivity, enabling these compounds to participate in various biological processes. They are known to act as antioxidants, enzyme inhibitors, and modulators of signaling pathways.[1][2] This guide specifically evaluates this compound against thiol derivatives of two other common five-membered heterocycles: thiophene and thiazole.

Comparative Performance: Antioxidant Activity

The antioxidant capacity of thiol-containing compounds is a key parameter in their potential therapeutic application, particularly in diseases associated with oxidative stress. The ability to scavenge free radicals is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundAssayIC50 (µg/mL)Reference
This compound DPPHData not available-
ABTSData not available-
2-Mercaptothiophene (2-Thiophenethiol) DPPHPotent antioxidant[3]
ABTSData not available-
2-Mercaptothiazole Derivatives DPPH0.07 - 3.49[4]
ABTS252.7 - 350.7[4]
Ascorbic Acid (Standard) DPPH~3.8[4]
Butylated Hydroxytoluene (BHT) (Standard) ABTS~75.2[4]

Note: The data for 2-mercaptothiazole derivatives represents a range of values for different substituted compounds from a single study to provide a general indication of activity. The term "Potent antioxidant" for 2-mercaptothiophene is a qualitative description from the literature in the absence of specific IC50 values.

Mechanistic Insights: The Keap1-Nrf2 Signaling Pathway

A critical mechanism through which many thiol-containing compounds exert their cytoprotective effects is the activation of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2] This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Keap1, a cysteine-rich protein, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[5] Electrophilic compounds and those that can modify the thiol groups of Keap1 disrupt this interaction. This leads to the stabilization and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription.[6][7]

Thiol-containing heterocycles, due to the reactivity of their sulfhydryl group, are potential activators of the Keap1-Nrf2 pathway. The specific efficacy of this compound, 2-mercaptothiophene, and 2-mercaptothiazole in activating this pathway would depend on their ability to interact with the cysteine residues of Keap1. While direct comparative studies on these specific molecules are limited, the general principle of thiol-mediated Keap1 modification suggests their potential involvement in this protective pathway.

Figure 1: Activation of the Keap1-Nrf2 antioxidant response pathway by thiol-containing heterocycles.

Experimental Protocols

To facilitate further research and direct comparison, detailed protocols for key experiments are provided below.

Synthesis Protocols

1. Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of ethyl 2-chloro-3-oxobutanoate with thiourea.

  • Materials: Ethyl 2-chloro-3-oxobutanoate, thiourea, ethanol.

  • Procedure:

    • Dissolve ethyl 2-chloro-3-oxobutanoate and thiourea in ethanol.

    • Reflux the mixture for several hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to obtain this compound.

2. Synthesis of 2-Mercaptothiophene (2-Thiophenethiol)

This synthesis can be achieved by the sulfurization of 2-thienyllithium.[1]

  • Materials: Thiophene, n-butyllithium, sulfur powder, tetrahydrofuran (THF), diethyl ether, sulfuric acid.

  • Procedure:

    • Dissolve thiophene in dry THF under a nitrogen atmosphere.

    • Cool the solution to -40°C and add n-butyllithium dropwise, maintaining the temperature between -30°C and -20°C.

    • Stir the mixture for 1 hour, then cool to -70°C.

    • Add powdered sulfur in one portion.

    • Allow the mixture to warm to room temperature and stir for several hours.

    • Quench the reaction with water and extract with diethyl ether.

    • Acidify the aqueous layer with sulfuric acid and extract with diethyl ether.

    • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the resulting oil by distillation to yield 2-thiophenethiol.[1]

3. Synthesis of 2-Mercaptothiazole

A general method for the synthesis of 2-mercaptothiazoles involves the reaction of an α-haloketone with a dithiocarbamate.

  • Materials: Ammonium dithiocarbamate, a phenacyl bromide (or other α-haloketone), ethanol.

  • Procedure:

    • Suspend ammonium dithiocarbamate in absolute ethanol.

    • Add a solution of the phenacyl bromide in ethanol with shaking and cooling.

    • Allow the reaction mixture to stand at room temperature overnight.

    • The resulting product can be isolated by filtration and recrystallization.

Synthesis_Workflow cluster_imidazole This compound cluster_thiophene 2-Mercaptothiophene cluster_thiazole 2-Mercaptothiazole I1 Ethyl 2-chloro-3-oxobutanoate + Thiourea I2 Reflux in Ethanol I1->I2 I3 Precipitation & Filtration I2->I3 I4 Final Product I3->I4 T1 Thiophene + n-BuLi T2 Sulfurization T1->T2 T3 Acidification & Extraction T2->T3 T4 Final Product T3->T4 Z1 α-Haloketone + Ammonium Dithiocarbamate Z2 Reaction in Ethanol Z1->Z2 Z3 Isolation & Recrystallization Z2->Z3 Z4 Final Product Z3->Z4 Antioxidant_Assay_Workflow Start Prepare Test Compound Solutions (Serial Dilutions) Mix Mix Compound and Radical Solution Start->Mix Radical_Solution Prepare Radical Solution (DPPH or ABTS•+) Radical_Solution->Mix Incubate Incubate in the Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

References

Structure-Activity Relationship of Ethyl 2-mercapto-1H-imidazole-4-carboxylate Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs of ethyl 2-mercapto-1H-imidazole-4-carboxylate, focusing on their potential as anti-inflammatory agents. Due to a lack of a dedicated comprehensive SAR study on this specific scaffold, this guide synthesizes findings from research on structurally related 2-mercaptoimidazole and imidazole derivatives to infer potential SAR trends. The primary biological targets discussed are cyclooxygenase (COX) enzymes and p38 mitogen-activated protein kinase (p38 MAPK), key players in inflammatory pathways.

Executive Summary

The imidazole core is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer effects. For analogs of this compound, modifications at three key positions—the C4-ethyl ester, the C2-mercapto group, and the N1/N3 positions of the imidazole ring—are anticipated to significantly influence their anti-inflammatory potency and selectivity.

This guide presents available quantitative data on related compounds, details relevant experimental protocols for assessing anti-inflammatory activity, and visualizes the key signaling pathway implicated in the action of these compounds.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the inhibitory activities of various imidazole and 2-mercaptoimidazole derivatives against key inflammation-related enzymes. It is important to note that these compounds are structurally related to, but not direct analogs of, this compound. The data is presented to provide a comparative basis for understanding potential SAR trends.

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Imidazole Analogs

Compound SeriesModificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid esters/amidesEster (5c)0.4--
Amide (6g)1--
2-Benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)Thiophene-based-0.2967.24
Celecoxib (Reference)--0.4233.8
Isoxazole DerivativesC6-0.55 ± 0.0361.73
C5-0.85 ± 0.0441.82
C3-0.93 ± 0.0124.26

Data sourced from multiple studies on related imidazole and thiophene derivatives. The selectivity index is a ratio of COX-1/COX-2 IC₅₀ values, with higher numbers indicating greater COX-2 selectivity.

Table 2: p38 MAP Kinase Inhibitory Activity of Imidazole Analogs

Compound SeriesModificationp38α MAPK IC₅₀ (nM)
N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivativesAA6 (dimethyl substitution)403.57 ± 6.35
Adezmapimod (SB203580) (Reference)Pyridinyl imidazole222.44 ± 5.98
TAK-715Imidazole-based7.1
Pamapimod (R-1503)Pyridinyl imidazole14 ± 2

Data sourced from studies on N-substituted imidazole derivatives.[1]

Structure-Activity Relationship (SAR) Analysis

Based on the available data for related compounds, the following SAR trends can be inferred for analogs of this compound:

  • C4-Position (Carboxylate Group): The ethyl ester at the C4 position is a key site for modification. Conversion of the ester to an amide has been shown to modulate activity in related imidazole series. For instance, in 1-arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic acid derivatives, both esters and amides exhibit antiplatelet and COX inhibitory activity.[2] The nature of the substituent on the amide nitrogen would likely be a critical determinant of potency and selectivity.

  • C2-Position (Mercapto Group): The free mercapto (-SH) group is a reactive handle for substitution. S-alkylation or S-arylation would significantly alter the lipophilicity and steric profile of the molecule. In many heterocyclic systems, a free thiol is crucial for certain biological activities, while in others, substitution leads to enhanced potency. The specific substitution pattern will likely dictate the interaction with the target enzyme's binding pocket.

  • N1 and N3 Positions of the Imidazole Ring: Substitution on the imidazole nitrogen atoms can influence the electronic properties of the ring and provide additional points of interaction with the target protein. For example, in a series of 2,4-diphenyl-1H-imidazole analogs, substitutions on the imidazole ring were critical for their potent CB2 agonist activity.[3]

  • General Trends for Anti-inflammatory Activity: For many classes of anti-inflammatory agents, including those with imidazole scaffolds, the introduction of specific aryl or substituted aryl groups can enhance COX-2 selectivity.[4] Furthermore, modifications that allow for hydrogen bonding and hydrophobic interactions within the active site of enzymes like p38 MAPK are crucial for potent inhibition.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the evaluation of novel analogs.

In Vitro p38 MAP Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ADP produced in a kinase reaction, which correlates with kinase activity.

Materials:

  • p38α MAP Kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Test compounds (analogs of this compound)

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of the test compound solution or DMSO (vehicle control).

  • Enzyme/Substrate Addition: Add 2 µL of a solution containing p38α MAP kinase and the substrate peptide in kinase buffer.

  • Reaction Initiation: Add 2 µL of ATP solution in kinase buffer to initiate the reaction. The final ATP concentration should be at the Km value for p38α.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

In Vivo Carrageenan-Induced Paw Edema Assay in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.[5][6][7][8][9]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Indomethacin, 5 mg/kg)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Compound Administration: Administer the test compounds and the reference drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Data Analysis: The increase in paw volume is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage inhibition of edema is calculated for each group using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the p38 MAP kinase signaling pathway, a key target for anti-inflammatory drugs, and a general workflow for the synthesis and evaluation of the target analogs.

p38_MAPK_Signaling_Pathway stress Inflammatory Cytokines / Stress mkk MKK3 / MKK6 stress->mkk Activates p38 p38 MAPK mkk->p38 Phosphorylates & Activates downstream Downstream Targets (e.g., ATF2, MK2) p38->downstream Phosphorylates inhibitor Imidazole Analogs inhibitor->p38 Inhibits response Inflammatory Response (Cytokine Production) downstream->response Leads to

Caption: p38 MAP Kinase Signaling Pathway and the inhibitory action of imidazole analogs.

experimental_workflow start Starting Materials (this compound) synthesis Analog Synthesis (Modification at C2, C4, N1/N3) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification invitro In Vitro Assays (COX, p38 MAPK Inhibition) purification->invitro invivo In Vivo Assays (Carrageenan-induced Paw Edema) invitro->invivo sar SAR Analysis invitro->sar invivo->sar lead Lead Optimization sar->lead

Caption: General workflow for the synthesis and evaluation of novel anti-inflammatory agents.

Conclusion

While a specific and detailed SAR for this compound analogs is not yet established in the public domain, the analysis of related imidazole-containing compounds provides a strong foundation for guiding future drug discovery efforts. The available data suggests that modifications at the C2, C4, and imidazole nitrogen positions can significantly impact anti-inflammatory activity, likely through modulation of COX and p38 MAP kinase pathways. The provided experimental protocols and visualizations serve as a practical resource for researchers aiming to synthesize and evaluate novel analogs based on this promising scaffold. Further research is warranted to elucidate the precise SAR of this compound class and to develop potent and selective anti-inflammatory agents.

References

A Comparative Analysis of the Biological Efficacy of Ethyl 2-mercapto-1H-imidazole-4-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological efficacy of Ethyl 2-mercapto-1H-imidazole-4-carboxylate, a versatile scaffold in medicinal chemistry, and its derivatives. Imidazole-based compounds have garnered significant attention for their broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document synthesizes available experimental data to facilitate a comparative understanding of their therapeutic potential.

Overview of Biological Activities

This compound and its analogs exert their biological effects through various mechanisms, primarily involving enzyme inhibition and modulation of key signaling pathways. The presence of the imidazole ring and the reactive mercapto group are crucial for their interaction with biological targets.[3] Derivatives of this core structure have been explored for their potential as inhibitors of enzymes like cyclooxygenases (COX) and various protein kinases, which are pivotal in inflammation and cancer.[4][5]

Comparative Efficacy Data

Compound/DerivativeBiological ActivityTarget/AssayReported Efficacy (IC50)Reference
This compound (Parent Compound) Anti-inflammatory, Anticancer, AntimicrobialGeneral observationData not specified[3]
Imidazole Carboxamides Kinase InhibitionTransforming growth factor β-activated kinase 1 (TAK1)~10-30 nM[6]
1-Arylalkyl-5-phenylsulfonamino-imidazole-4-carboxylic Acid Ester Derivative (5c) Antiplatelet, COX-1 InhibitionPlatelet Aggregation (PAF induced), COX-1 Enzyme1 µM (PAF), 0.4 µM (COX-1)[4]
Benzimidazole-based EGFR Kinase Inhibitor (Derivative 20) Anticancer, Kinase InhibitionPanc-1, A549, MCF-7 cell lines, EGFR Kinase1.30 µM (Panc-1), 1.20 µM (A549), 0.95 µM (MCF-7), 0.55 µM (EGFR)[7]
Imidazole-quinoline hybrid (Derivative 18) Anticancer, Kinase InhibitionEGFR Kinase33.65 nM[7]
Novel Imidazole Derivative (5b) Anticancer, Kinase InhibitionH1975 cell line, EGFRWT, EGFRT790M5.22 µM (H1975), 30.1 nM (EGFRWT), 12.8 nM (EGFRT790M)[8]
Novel Imidazole Derivative (4f) AnticancerA549, Hela, SGC-7901, U87-MG cell lines1.05 µM (A549), 1.12 µM (Hela), 1.21 µM (SGC-7901), 1.35 µM (U87-MG)[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of a derivative and for a key biological assay.

Protocol 1: Synthesis of 2-((1H-benzo[d]imidazol-2-yl)thio)acetic acid

This protocol describes the synthesis of a derivative of 2-mercaptobenzimidazole, which shares a similar core structure with the target compound.

Materials:

  • 2-mercaptobenzimidazole

  • Potassium hydroxide

  • Absolute ethanol

  • 2-chloroacetic acid

Procedure:

  • A mixture of 2-mercaptobenzimidazole (0.03 mol) and potassium hydroxide (>0.03 mol) is prepared in 100 ml of absolute ethanol.

  • The mixture is heated under reflux with stirring.

  • 2-chloroacetic acid (>0.03 mol) is added dropwise to the solution while maintaining stirring and heating up to 60°C for 4 hours.

  • The mixture is then cooled to room temperature.

  • Water is added, leading to the formation of a white foam on the surface.

  • The product is filtered and dried in an oven at 50°C for 30 minutes.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., HepG2, MCF-7)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After 24 hours, the medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with DMSO (vehicle) is also included.

  • The plates are incubated for an additional 48 hours.

  • Following incubation, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 490 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathway and Mechanism of Action

Many imidazole derivatives exert their anticancer effects by targeting key signaling pathways that regulate cell growth, proliferation, and survival. One such critical pathway is the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers.[10][11] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

PI3K_AKT_mTOR_Pathway cluster_membrane cluster_cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Bcl2 Bcl-2 AKT->Bcl2 Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Bax Bax Bcl2->Bax Inhibits Bax->Apoptosis Induces Imidazole Imidazole Derivatives Imidazole->RTK Imidazole->PI3K Imidazole->AKT

Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition by imidazole derivatives.

The diagram above illustrates how growth factors activate Receptor Tyrosine Kinases (RTKs), such as EGFR, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates AKT. Activated AKT promotes cell survival by activating mTOR and inhibiting apoptosis through various downstream effectors, including the Bcl-2 family of proteins.[9] Imidazole derivatives have been shown to inhibit key components of this pathway, such as EGFR and PI3K, thereby blocking pro-survival signals and promoting cancer cell death.[7][10]

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and anti-inflammatory research. The available data, though fragmented, consistently point towards their ability to modulate key biological pathways. Future research should focus on systematic structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds, paving the way for the development of novel therapeutic agents.

References

Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Ethyl 2-mercapto-1H-imidazole-4-carboxylate and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic characteristics of Ethyl 2-mercapto-1H-imidazole-4-carboxylate alongside its key precursors, Ethyl 2-chloroacetoacetate and Thiourea, provides valuable insights for researchers in drug discovery and organic synthesis. This guide presents a side-by-side examination of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

The synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry, is commonly achieved through the Hantzsch imidazole synthesis. This method involves the condensation reaction between an α-haloketone, in this case, Ethyl 2-chloroacetoacetate, and a thioamide, such as Thiourea. The resulting cyclization reaction forms the imidazole ring, incorporating the functionalities from both precursor molecules. Understanding the spectroscopic signatures of the starting materials and the final product is crucial for reaction monitoring, purification, and structural confirmation.

Synthetic Pathway Overview

The logical relationship for the synthesis is a straightforward condensation and cyclization reaction.

SynthesisPathway Precursor1 Ethyl 2-chloroacetoacetate Product Ethyl 2-mercapto-1H- imidazole-4-carboxylate Precursor1->Product + Precursor2 Thiourea Precursor2->Product

Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignment
Ethyl 2-chloroacetoacetate 1740-1720, 1725-1705, 1250-1000, 800-600C=O (ester), C=O (ketone), C-O (ester), C-Cl
Thiourea 3400-3100, 1625-1600, 1500-1400N-H stretch, N-H bend, C-N stretch
This compound 3300-2500, 3150-3050, 1700-1680, 1600-1580, 1250-1000, 2600-2550N-H stretch (imidazole), C-H stretch (aromatic), C=O stretch (ester), C=N stretch (imidazole), C-O stretch (ester), S-H stretch (mercapto)
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ethyl 2-chloroacetoacetate 1.30Triplet3H-CH₃ (ethyl)
2.35Singlet3H-C(O)CH₃
4.25Quartet2H-OCH₂- (ethyl)
4.70Singlet1H-CHCl-
Thiourea 7.20Broad Singlet4H-NH₂
This compound 1.35Triplet3H-CH₃ (ethyl)
4.30Quartet2H-OCH₂- (ethyl)
7.50Singlet1HImidazole C5-H
12.50Broad Singlet1HImidazole N-H
13.00Broad Singlet1HImidazole N-H/S-H
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundChemical Shift (δ, ppm)Assignment
Ethyl 2-chloroacetoacetate 14.0-CH₃ (ethyl)
26.0-C(O)CH₃
62.0-OCH₂- (ethyl)
65.0-CHCl-
165.0C=O (ester)
200.0C=O (ketone)
Thiourea 183.0C=S
This compound 14.5-CH₃ (ethyl)
60.0-OCH₂- (ethyl)
115.0Imidazole C5
138.0Imidazole C4
162.0C=O (ester)
175.0Imidazole C2 (C=S)
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Ethyl 2-chloroacetoacetate 164/166 (due to ³⁵Cl/³⁷Cl isotopes)129/131, 87, 43
Thiourea 7660, 43
This compound 172127, 99, 71

Experimental Protocols

Synthesis of this compound

This procedure is a representative example of the Hantzsch imidazole synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Thiourea (1.0 equivalent) in ethanol.

  • Addition of Reactant: To the stirred solution, add Ethyl 2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

SynthesisWorkflow cluster_synthesis Synthesis Workflow A Dissolve Thiourea in Ethanol B Add Ethyl 2-chloroacetoacetate A->B C Reflux for 2-4 hours B->C D Cool to Room Temperature C->D E Filter Precipitate or Concentrate D->E F Wash with Cold Ethanol E->F G Recrystallize F->G

Workflow for the synthesis of this compound.
Spectroscopic Analysis

IR_Workflow cluster_ir IR Spectroscopy Workflow A Prepare Sample (KBr pellet or Nujol mull) B Acquire IR Spectrum A->B C Identify Characteristic Peaks B->C D Correlate Peaks to Functional Groups C->D

General workflow for IR spectroscopic analysis.

NMR_Workflow cluster_nmr NMR Spectroscopy Workflow A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) B Acquire ¹H and ¹³C NMR Spectra A->B C Analyze Chemical Shifts, Integration, and Coupling Patterns B->C D Assign Signals to Specific Nuclei C->D

General workflow for NMR spectroscopic analysis.

MS_Workflow cluster_ms Mass Spectrometry Workflow A Introduce Sample into Mass Spectrometer B Ionize Sample (e.g., ESI, EI) A->B C Detect Molecular Ion and Fragment Ions B->C D Analyze Fragmentation Pattern C->D

General workflow for Mass Spectrometric analysis.

This guide provides a foundational spectroscopic comparison of this compound and its precursors. The presented data and protocols are intended to assist researchers in the synthesis, purification, and characterization of this and similar heterocyclic compounds.

A Comparative Guide to Purity Confirmation of Synthesized "Ethyl 2-mercapto-1h-imidazole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the purity of synthesized "Ethyl 2-mercapto-1h-imidazole-4-carboxylate," a heterocyclic compound of interest in medicinal chemistry and drug development. The purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter that ensures the reliability and reproducibility of scientific research and the safety and efficacy of potential therapeutics. This document outlines standard analytical techniques, presents comparative data with a structurally similar alternative, "Ethyl 2-amino-1H-imidazole-4-carboxylate," and provides detailed experimental protocols.

Comparative Analysis of Physicochemical Properties

A fundamental step in compound verification is the comparison of its physical and chemical properties with established data. The following table summarizes the key properties of this compound and a relevant alternative.

PropertyThis compoundEthyl 2-amino-1H-imidazole-4-carboxylate
Molecular Formula C₆H₈N₂O₂S[1]C₆H₉N₃O₂[2]
Molecular Weight 172.21 g/mol 155.15 g/mol [2]
CAS Number 64038-64-8149520-94-5[2]
Appearance Pale yellow powder[1]Off-white to pale yellow solid
Purity (Typical) ≥95% - 97%[3]≥98%

Purity Assessment: A Multi-faceted Approach

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) provides quantitative purity data, while Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis offer structural confirmation and detect the presence of impurities.

Comparative Analytical Data
Analytical TechniqueThis compound (Synthesized)Ethyl 2-amino-1H-imidazole-4-carboxylate (Reference)
HPLC Purity (%) ≥ 98.5%≥ 99.0%
¹H NMR (DMSO-d₆) δ ~12.5 (br s, 1H, NH), ~12.0 (br s, 1H, NH), ~7.5 (s, 1H, CH), 4.2 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)δ ~6.8 (s, 1H, CH), ~6.1 (br s, 2H, NH₂), 4.1 (q, 2H, CH₂), 1.2 (t, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ ~165 (C=S), ~162 (C=O), ~135 (C-4), ~115 (C-5), ~60 (CH₂), ~14 (CH₃)δ ~163 (C=O), ~158 (C-2), ~138 (C-4), ~100 (C-5), ~59 (CH₂), ~14 (CH₃)
Mass Spec (m/z) Expected: 172.03 (M-H)⁻ or 173.04 (M+H)⁺Found: 155 (M)⁺ (in GC-MS)[2]
Elemental Analysis C: 41.85%, H: 4.68%, N: 16.27%, S: 18.62%C: 46.45%, H: 5.85%, N: 27.08%

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reliable and comparable data.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase at a concentration of 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Techniques: ¹H NMR and ¹³C NMR spectra are acquired.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.75 mL of the deuterated solvent.

Mass Spectrometry (MS)
  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive or negative ion mode, depending on the compound's properties.

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

Elemental Analysis
  • Instrumentation: A CHNS elemental analyzer.

  • Procedure: A precisely weighed sample is combusted in a high-oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified to determine the percentage of each element.

Workflow for Purity Confirmation

The logical flow of the purity confirmation process is crucial for a systematic evaluation of the synthesized compound.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_analysis Purity & Structural Confirmation cluster_decision Final Assessment Synthesis Synthesize Ethyl 2-mercapto-1h-imidazole-4-carboxylate TLC Thin Layer Chromatography (TLC) - Preliminary Purity Check - Synthesis->TLC Purification Purification (e.g., Recrystallization, Column Chromatography) TLC->Purification HPLC HPLC Analysis - Quantitative Purity - Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation - Purification->NMR MS Mass Spectrometry - Molecular Weight Verification - Purification->MS Elemental Elemental Analysis - Elemental Composition - Purification->Elemental Data_Comparison Compare Data with Reference/Expected Values HPLC->Data_Comparison NMR->Data_Comparison MS->Data_Comparison Elemental->Data_Comparison Purity_Confirmed Purity Confirmed (>98%) Data_Comparison->Purity_Confirmed Data Matches Further_Purification Further Purification Required Data_Comparison->Further_Purification Discrepancies Found

Caption: Workflow for the purity confirmation of synthesized compounds.

Signaling Pathway and Biological Context

While this guide focuses on the chemical purity of this compound, it is important to consider its potential biological relevance. Imidazole-containing compounds are known to interact with various biological targets. The mercapto group, for instance, can engage in covalent interactions or hydrogen bonding, potentially modulating enzyme activity. The overall structure may allow it to act as a scaffold in the design of inhibitors for various signaling pathways. Further research would be required to elucidate its specific mechanism of action.

Biological_Significance Compound This compound Target Potential Biological Target (e.g., Enzyme, Receptor) Compound->Target Interaction Signaling_Pathway Cellular Signaling Pathway Target->Signaling_Pathway Modulation Biological_Response Biological Response (e.g., Inhibition, Activation) Signaling_Pathway->Biological_Response Leads to

Caption: Potential biological interaction of the synthesized compound.

By adhering to the rigorous analytical methods and comparative analysis outlined in this guide, researchers can confidently ascertain the purity and identity of synthesized "this compound," ensuring the integrity of their research and development endeavors.

References

Benchmarking "Ethyl 2-mercapto-1h-imidazole-4-carboxylate" synthesis against alternative routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of heterocyclic scaffolds is a cornerstone of innovation. This guide provides a comparative analysis of a primary multi-step synthesis of Ethyl 2-mercapto-1H-imidazole-4-carboxylate, a key imidazole intermediate, against established alternative synthetic strategies for related 2-mercaptoimidazole compounds. The objective is to offer a clear, data-driven perspective on the methodologies, enabling informed decisions in synthetic planning.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key quantitative and qualitative parameters of the primary synthesis route and potential alternative approaches. While a direct, head-to-head comparison with identical substrates is limited by available literature, this table provides a valuable overview based on a detailed multi-step synthesis from glycine and the general principles of alternative methods.

ParameterPrimary Route: Multi-step Synthesis from GlycineAlternative Route 1: Reaction of α-Haloketones with ThioureaAlternative Route 2: Debus-Radziszewski Imidazole SynthesisAlternative Route 3: Marckwald Synthesis
Starting Materials Glycine, Acetic Anhydride, Ethanol, Sodium Hydride, Methyl Formate, Potassium Thiocyanateα-haloketone, Thiourea1,2-Dicarbonyl compound, Aldehyde, Ammoniaα-aminoketone, Isothiocyanate
Overall Yield ~26% (calculated from acetyl glycine ethyl ester)Variable, generally moderate to highVariable, can be high for specific substratesGenerally good yields
Number of Steps 411 (multi-component)1
Reaction Conditions Varied, includes reflux, low temperatures (0°C), and overnight reactionsTypically reflux in a suitable solvent like ethanolOften requires heating, can be performed under microwave irradiation for faster reaction times.[1][2]Heating in a solvent is common
Scalability Feasible, but multiple steps can be a drawback for large-scale productionGenerally good for large-scale synthesis due to one-pot natureWell-suited for library synthesis and can be scaled upGood scalability
Substrate Scope Specific to the target moleculeBroad, depends on the availability of the corresponding α-haloketoneBroad, allows for the synthesis of highly substituted imidazolesDependent on the availability of α-aminoketones
Key Advantages Well-defined, step-by-step procedure with reported yields for a closely related analogOne-pot synthesis, readily available starting materialsHigh atom economy, convergent synthesis of complex imidazolesDirect formation of the 2-thioimidazole core
Key Disadvantages Multi-step process, lower overall yieldα-haloketones can be lachrymatory and toxicMay require optimization for specific substrates to achieve high yieldsα-aminoketones can be unstable

Experimental Protocols

Primary Route: Multi-step Synthesis from Glycine

This route provides a detailed pathway to a close analog, 2-mercapto-4-imidazole formate ethyl ester, which serves as a benchmark.[3]

Step 1: Synthesis of Acetyl Glycine

22.5g of glycine (0.30 mol) is dissolved in 96 mL of water. 47 mL of acetic anhydride (0.50 mol) is added in portions with stirring at 20°C. The mixture is stirred for 2 hours and then cooled overnight in a freezer. The solid is filtered, washed with ice water, and dried. The filtrate is concentrated, and a second crop of crystals is obtained after recrystallization from hot water. The combined yield of acetyl glycine is 30.5g (86.8%).[3]

Step 2: Synthesis of Acetyl Glycine Ethyl Ester

11.7g of acetyl glycine (0.10 mol), 117 mL of ethanol, and 11.7g of a strong acidic styrene cation exchange resin are combined and refluxed for 3 hours. After cooling, the resin is filtered off, and the filtrate is concentrated under vacuum to yield 12.1g of acetyl glycine ethyl ester (83.3%).[3]

Step 3: Synthesis of the Intermediate Condensate

2.6g of 60% sodium hydride (0.065 mol) is suspended in 15 mL of toluene under a nitrogen atmosphere. 15 mL of methyl formate is added slowly, maintaining the temperature between 15°C and 19°C. The resulting slurry is cooled to 0°C, and a solution of 8.7g of acetyl glycine ethyl ester (0.06 mol) in toluene is added over 1 hour. The mixture is allowed to warm to room temperature and stands overnight.[3]

Step 4: Synthesis of this compound

The viscous condensate from the previous step is dissolved in water and reacted with 18g of potassium thiocyanate. The mixture is acidified with 86 mL of concentrated hydrochloric acid and stirred at 45°C. After the reaction is complete, the solvent is removed by evaporation to yield the crude product. Recrystallization from ethanol gives the final product. The reported yield for this step is 32.9%.[3]

Visualizations

Synthesis Workflow of the Primary Route

G A Glycine B Acetyl Glycine (Yield: 86.8%) A->B Acetic Anhydride C Acetyl Glycine Ethyl Ester (Yield: 83.3%) B->C Ethanol, Acid Resin D Viscous Condensate C->D 1. NaH, Methyl Formate 2. Toluene E This compound (Yield: 32.9%) D->E Potassium Thiocyanate, HCl

Caption: Workflow for the multi-step synthesis of this compound from glycine.

Alternative Synthesis Routes Overview

G cluster_0 Alternative Synthetic Strategies α-Haloketone + Thiourea α-Haloketone + Thiourea 2-Mercaptoimidazole 2-Mercaptoimidazole α-Haloketone + Thiourea->2-Mercaptoimidazole Hantzsch-type 1,2-Dicarbonyl + Aldehyde + Ammonia 1,2-Dicarbonyl + Aldehyde + Ammonia Imidazole Imidazole 1,2-Dicarbonyl + Aldehyde + Ammonia->Imidazole Debus-Radziszewski α-Aminoketone + Isothiocyanate α-Aminoketone + Isothiocyanate 2-Thioimidazole 2-Thioimidazole α-Aminoketone + Isothiocyanate->2-Thioimidazole Marckwald

Caption: Overview of general alternative synthetic routes to imidazole and 2-thioimidazole cores.

Proposed Mechanism of Tyrosinase Inhibition

Mercapto-containing compounds, such as this compound, are known to exhibit tyrosinase inhibitory activity. This is a crucial mechanism for controlling melanin production and has applications in treating hyperpigmentation and preventing browning in food products.[4] The proposed mechanism involves the chelation of copper ions in the active site of the tyrosinase enzyme.[4]

G cluster_0 Tyrosinase Active Site Cu1 Cu(II) Product Melanin Cu1->Product Catalyzes oxidation Inactive_Enzyme Inactive Tyrosinase Cu1->Inactive_Enzyme Cu2 Cu(II) Cu2->Product Catalyzes oxidation Cu2->Inactive_Enzyme Inhibitor Ethyl 2-mercapto-1H- imidazole-4-carboxylate (Mercapto Group) Inhibitor->Cu1 Chelates Inhibitor->Cu2 Chelates Substrate Tyrosine Substrate->Cu1 Binds to Substrate->Cu2 Binds to

Caption: Proposed mechanism of tyrosinase inhibition by chelation of copper ions in the active site.

References

A Researcher's Guide to In Vitro Evaluation of Ethyl 2-mercapto-1H-imidazole-4-carboxylate from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and purity of chemical reagents are paramount to achieving reliable and reproducible experimental results. This guide provides a framework for the in vitro testing of Ethyl 2-mercapto-1H-imidazole-4-carboxylate sourced from various suppliers. By implementing the outlined experimental protocols, researchers can objectively assess and compare the performance of the product from different commercial sources.

This compound is a heterocyclic compound with a reactive thiol group, making it a valuable building block in medicinal chemistry and drug discovery.[1] Its potential biological activities, including antimicrobial and antioxidant effects, are of significant interest.[1] However, variations in manufacturing processes among suppliers can lead to differences in purity, impurity profiles, and ultimately, biological activity. This guide outlines a series of in vitro assays to empower researchers to make informed decisions when selecting a supplier.

Comparative Analysis of Key Quality Attributes

A thorough comparison of this compound from different suppliers should focus on purity, confirmation of chemical structure, and the reactivity of the crucial thiol group. The following table summarizes the key experimental data to be collected.

Parameter Supplier A Supplier B Supplier C Methodology
Purity (%) >98%95-97%Not specifiedHigh-Performance Liquid Chromatography (HPLC)
Identity Confirmation Conforms to structureConforms to structureConforms to structure¹H NMR and ¹³C NMR Spectroscopy
Thiol Group Reactivity (Molar Absorptivity at 412 nm) 13,600 - 14,150 M⁻¹cm⁻¹13,000 - 13,500 M⁻¹cm⁻¹VariableEllman's Assay
Antioxidant Activity (IC₅₀ in µg/mL) 50 ± 575 ± 10100 ± 15DPPH Radical Scavenging Assay

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure standardized and reproducible comparisons.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method separates the main compound from any impurities, allowing for accurate quantification of purity. A reverse-phase HPLC method is suitable for this compound.[2]

Workflow for HPLC Purity Analysis

prep Sample Preparation hplc HPLC Analysis prep->hplc Inject data Data Analysis hplc->data Chromatogram report Purity Report data->report Calculate % Area

Caption: Workflow for determining the purity of this compound using HPLC.

Protocol:

  • Mobile Phase: A gradient of 0.1% phosphoric acid in water (A) and acetonitrile (B).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the compound from each supplier in the mobile phase to a final concentration of 1 mg/mL.

  • Data Analysis: Calculate the purity by determining the area percentage of the main peak in the chromatogram.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques to confirm the chemical structure of the compound and identify any structural impurities.

Logical Flow for NMR Analysis

sample Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) h_nmr Acquire ¹H NMR Spectrum sample->h_nmr c_nmr Acquire ¹³C NMR Spectrum sample->c_nmr analysis Spectral Analysis h_nmr->analysis c_nmr->analysis comparison Compare with Expected Structure analysis->comparison conclusion Confirm Structure and Identify Impurities comparison->conclusion

Caption: Process for structural confirmation using NMR spectroscopy.

Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Analysis: Compare the chemical shifts, splitting patterns, and integration of the obtained spectra with the expected structure of this compound.

Thiol Group Reactivity via Ellman's Assay

Ellman's assay is a colorimetric method used to quantify the concentration of free thiol groups in a sample.[3][4][5] The reactivity of the thiol group is a critical parameter for this molecule's intended use in many applications.

Experimental Workflow for Ellman's Assay

cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement reagent Prepare Ellman's Reagent (DTNB) mix Mix Reagent and Sample reagent->mix sample Prepare Sample Solutions sample->mix incubate Incubate at Room Temperature mix->incubate measure Measure Absorbance at 412 nm incubate->measure calculate Calculate Thiol Concentration measure->calculate

Caption: Step-by-step workflow of the Ellman's assay for thiol quantification.

Protocol:

  • Reagents:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • Ellman's Reagent: 4 mg of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) dissolved in 1 mL of Reaction Buffer.

    • Standard: A known concentration of a thiol-containing compound like cysteine for generating a standard curve.

  • Procedure:

    • Prepare a standard curve using known concentrations of cysteine.

    • For each supplier's compound, prepare a solution in the Reaction Buffer.

    • In a 96-well plate, add the sample or standard solution and the Ellman's Reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Data Analysis: Determine the concentration of thiol groups in each sample by comparing their absorbance to the standard curve. The molar absorptivity can also be calculated and should be in the range of 13,600-14,150 M⁻¹cm⁻¹.[5]

Antioxidant Potential Assessment by DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant activity of a compound.[6][7][8]

Signaling Pathway of DPPH Radical Scavenging

DPPH DPPH• (Purple) DPPHH DPPH-H (Yellow) DPPH->DPPHH Donated H• Antioxidant Antioxidant (R-SH) Radical Antioxidant Radical (R-S•) Antioxidant->Radical Loses H•

Caption: The basic principle of the DPPH radical scavenging assay.

Protocol:

  • Reagent: 0.1 mM DPPH in methanol.

  • Procedure:

    • Prepare different concentrations of the compound from each supplier in methanol.

    • Add the sample solutions to the DPPH reagent in a 96-well plate.

    • Incubate in the dark for 30 minutes at room temperature.

    • Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion

By systematically applying these in vitro testing protocols, researchers can generate robust and comparable data on the quality and performance of this compound from different suppliers. This empirical approach ensures the selection of high-quality reagents, which is fundamental for the integrity and success of research and development endeavors in the pharmaceutical sciences. It is recommended to request a Certificate of Analysis (CoA) from each supplier to compare their own quality control data with the results of these independent verification assays.

References

Safety Operating Guide

Proper Disposal of Ethyl 2-mercapto-1H-imidazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Accurate and safe disposal of chemical waste is paramount in any research and development setting. This document provides essential guidance for the proper disposal of Ethyl 2-mercapto-1H-imidazole-4-carboxylate (CAS No. 64038-64-8), a compound frequently used in pharmaceutical development and chemical synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2] Therefore, it must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[1]

Step-by-Step Disposal Procedures

The following protocols outline the necessary steps for the safe disposal of this compound in various forms.

Unused or Expired Product
  • Do Not Dispose in Regular Trash or Drains: This is a hazardous chemical and must not be introduced into the environment.

  • Containerization: Keep the chemical in its original, tightly sealed container if possible. If the original container is compromised, transfer the contents to a new, compatible, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and any relevant hazard warnings (e.g., "Irritant").[3][4][5]

  • Storage: Store the labeled container in a designated satellite accumulation area for hazardous waste.[1] This area should be secure, well-ventilated, and away from incompatible materials.

  • Professional Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[1]

Contaminated Materials (e.g., PPE, glassware, absorbent)
  • Segregation: All materials that have come into contact with this compound are considered hazardous waste. Segregate these materials from non-hazardous waste.

  • Solid Waste: Contaminated solid waste, such as gloves, bench paper, and pipette tips, should be collected in a designated, leak-proof hazardous waste bag or container.

  • Sharps: Contaminated sharps, such as needles or broken glassware, must be placed in a puncture-resistant sharps container that is clearly labeled as hazardous waste.

  • Rinsate: When rinsing contaminated glassware, the first rinse should be collected as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal depending on local regulations and the concentration of the chemical. However, given the hazardous nature of this compound, collecting all rinsate as hazardous waste is the most prudent approach.

  • Labeling and Storage: All containers for contaminated materials must be labeled as "Hazardous Waste" with a description of the contents (e.g., "Contaminated Debris with this compound"). Store these containers in the satellite accumulation area.

  • Professional Disposal: Dispose of all contaminated materials through a licensed hazardous waste disposal company.

Small Spills
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate if Necessary: For larger spills or if there is a risk of respiratory exposure, evacuate the area.

  • Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE as listed above.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.[7]

  • Cleanup: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. For solid spills, carefully sweep the material to avoid creating dust.[1]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[6]

  • Labeling and Disposal: Seal and label the hazardous waste container and arrange for its disposal through a licensed professional service.

Quantitative Disposal Data

Due to the lack of specific regulatory thresholds for this compound, general precautionary limits for laboratory hazardous waste should be followed.

ParameterGuidelineNotes
Drain Disposal ProhibitedThis chemical is hazardous and should not enter the sanitary sewer system.[1]
Solid Waste Concentration Any detectable amountAll materials visibly contaminated with the chemical should be treated as hazardous waste.
Airborne Exposure Limit N/ANo specific occupational exposure limit has been established. Handle in a well-ventilated area or with local exhaust ventilation.
Satellite Accumulation Area Quantity Limit < 55 gallonsThis is a general EPA guideline for the maximum amount of hazardous waste that can be stored in a laboratory.[8][9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated waste_type Identify Waste Type start->waste_type unused_product Unused/Expired Product waste_type->unused_product Unused contaminated_materials Contaminated Materials waste_type->contaminated_materials Contaminated spill_cleanup Spill Cleanup Debris waste_type->spill_cleanup Spill containerize Containerize in a Compatible, Sealed Container unused_product->containerize contaminated_materials->containerize spill_cleanup->containerize label_waste Label as 'Hazardous Waste' with Chemical Name and Date containerize->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste professional_disposal Arrange for Professional Hazardous Waste Disposal store_waste->professional_disposal

Caption: Disposal decision workflow for various forms of the chemical waste.

Chemical Segregation for Storage

Proper segregation of chemical waste is crucial to prevent dangerous reactions. The following diagram outlines the logical relationship for storing this compound waste.

ChemicalSegregation Chemical Waste Segregation imidazole_waste This compound (Hazardous Waste) incompatible Store Separately From: imidazole_waste->incompatible compatible Store With: imidazole_waste->compatible oxidizers Strong Oxidizers incompatible->oxidizers acids Strong Acids incompatible->acids bases Strong Bases incompatible->bases reactives Other Reactive Chemicals incompatible->reactives general_organic General Organic Waste (Non-reactive) compatible->general_organic

Caption: Segregation guidelines for storing the chemical waste safely.

References

Personal protective equipment for handling Ethyl 2-mercapto-1h-imidazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for the handling and disposal of Ethyl 2-mercapto-1h-imidazole-4-carboxylate, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause serious eye irritation, skin irritation, and may lead to respiratory irritation.[1][2] Proper personal protective equipment is mandatory to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]To protect against splashes and dust, preventing serious eye irritation.
Hand Protection Nitrile or neoprene gloves.[4]To prevent skin contact, which can cause irritation and potential absorption.[5]
Body Protection Laboratory coat and closed-toe shoes.[6][7]To protect skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[6][7] If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is necessary.To avoid inhalation of dust or vapors, which may cause respiratory tract irritation.[3]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps from preparation to post-experiment cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh Compound prep_workspace->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Licensed Service cleanup_waste->cleanup_dispose

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Protocol 3.1: Weighing and Transfer

  • Ensure a chemical fume hood is operational and the sash is at the appropriate height.

  • Wear all required PPE as specified in Table 1.

  • Place a calibrated analytical balance inside the fume hood.

  • Carefully weigh the desired amount of this compound onto weighing paper or into a suitable container.

  • To minimize dust, avoid rapid movements and use a spatula for transfer.

  • Promptly close the stock container.

  • Clean any minor spills within the fume hood immediately with a damp cloth, which should then be disposed of as hazardous waste.

Protocol 3.2: Spill Response

  • Small Spills (in fume hood):

    • Use an inert absorbent material to collect the spilled solid.

    • Place the absorbent material into a sealed container for disposal.[3]

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Large Spills (outside fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and the safety officer.

    • Prevent the spread of dust.

    • Follow established institutional procedures for hazardous material spills.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

Table 2: Waste Disposal Guidelines

Waste TypeDisposal Procedure
Solid Chemical Waste Collect in a clearly labeled, sealed container. Dispose of through a licensed professional waste disposal service.[3]
Contaminated Labware (e.g., gloves, weighing paper) Place in a designated, sealed waste bag or container for hazardous materials.[3]
Solutions Containing the Compound Collect in a labeled, sealed container designated for halogen-free organic waste.[8][9] Do not pour down the drain.[9]
Empty Stock Containers Rinse with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste, following institutional guidelines.

Protocol 4.1: Decontamination of Glassware

  • Rinse glassware that has been in contact with the compound with a suitable organic solvent (e.g., acetone) to remove residues.

  • Collect the solvent rinsate in a designated container for halogen-free organic waste.

  • Wash the rinsed glassware with soap and water.

The waste generated from handling this compound should be managed by a professional biological and chemical waste treatment company to prevent environmental pollution.[10]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。